Technical Documentation Center

3-(2-Methylphenoxy)benzylamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Methylphenoxy)benzylamine hydrochloride
  • CAS: 1172985-31-7

Core Science & Biosynthesis

Foundational

3-(2-Methylphenoxy)benzylamine Hydrochloride (CAS 1172985-31-7): A Technical Guide to Its Chemical Properties and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 3-(2-Methylphenoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS 1172985-31-7) is a highly versatile, pre-organized pharmacophore precursor[1]. Characterized by a diaryl ether linkage and a primary amine handle, this compound is uniquely suited for synthesizing libraries of central nervous system (CNS) agents, enzyme inhibitors, and novel agrochemicals[1],[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug discovery, and field-proven experimental protocols for its integration into complex molecular scaffolds.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of this hydrochloride salt is critical for optimizing reaction conditions, particularly regarding solubility and pH-dependent phase partitioning.

Quantitative Data Summary
PropertyValue / Description
CAS Number 1172985-31-7[1]
IUPAC Name (3-(2-methylphenoxy)phenyl)methanamine hydrochloride[2]
Molecular Formula C₁₄H₁₅NO · HCl (C₁₄H₁₆ClNO)[1]
Molecular Weight 249.74 g/mol [1],
Appearance Off-white solid[1]
Purity Standard ≥ 98% (HPLC)[1]
Storage Conditions 0–8°C (Protects against slow oxidative degradation)[1]
PubChem CID 17749858[1]

Structural Causality: The hydrochloride salt form ensures long-term benchtop stability and high solubility in polar protic solvents (e.g., methanol, water). However, for nucleophilic substitution or coupling reactions, the primary amine must be liberated (free-based) to expose its lone pair. The ortho-methyl group on the phenoxy ring introduces steric bulk, which restricts the rotational freedom of the diaryl ether bond, locking the molecule into a specific conformational space that is highly favorable for target binding[3].

Mechanistic Role in Drug Discovery

The phenoxybenzylamine scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have demonstrated profound efficacy in inhibiting viral proteases (such as HCV NS3/4a), modulating cyclin-dependent kinases (e.g., CDK4/cyclin D1)[3], and targeting zinc plasmodial aminopeptidases (PfA-M1) for antimalarial therapies[4].

The Pharmacophore Model

When 3-(2-methylphenoxy)benzylamine is incorporated into a larger drug molecule, it provides three distinct interaction zones:

  • The Amine/Amide Handle: Serves as a hydrogen bond donor/acceptor[3].

  • The Benzyl Ring: Facilitates π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) in the receptor pocket.

  • The 2-Methylphenoxy Group: Acts as a lipophilic anchor, driving the molecule into deep, hydrophobic sub-pockets of target enzymes[4].

BindingModel cluster_0 Phenoxybenzylamine Pharmacophore Complex Target Enzyme Pocket (e.g., Kinase / Protease) Amine Amide/Amine Handle (H-Bond Donor/Acceptor) Amine->Complex Hydrogen Bonding Benzyl Benzyl Ring (Pi-Pi Stacking) Amine->Benzyl Benzyl->Complex Aromatic Interactions Phenoxy 2-Methylphenoxy Group (Hydrophobic Interaction) Benzyl->Phenoxy Ether Linkage (Flexibility) Phenoxy->Complex Deep Pocket Binding

Conceptual binding model of the phenoxybenzylamine pharmacophore within target enzyme pockets.

Synthetic Workflows & Experimental Protocols

To utilize CAS 1172985-31-7 effectively, researchers must first convert the stable hydrochloride salt into its reactive free base, followed by covalent attachment to the desired scaffold.

Workflow Visualization

SynthWorkflow A 3-(2-Methylphenoxy) benzylamine HCl (CAS 1172985-31-7) B Free Base Generation (NaOH / DCM) A->B pH Adjustment & Extraction C Amide Coupling (HATU, DIPEA, R-COOH) B->C Nucleophilic Acyl Substitution D Bioactive Scaffold (Target Inhibitor) C->D Purification (Prep-HPLC)

Workflow for the derivatization of 3-(2-methylphenoxy)benzylamine hydrochloride into bioactive scaffolds.

Protocol 1: Free-Basing the Hydrochloride Salt

Self-Validating System: The success of this step is visually confirmed by phase separation and analytically validated by the pH of the aqueous layer.

  • Preparation: Suspend 1.0 equivalent (e.g., 250 mg, ~1.0 mmol) of 3-(2-methylphenoxy)benzylamine hydrochloride in 10 mL of Dichloromethane (DCM).

  • Alkalinization: Slowly add 10 mL of 1M aqueous NaOH.

    • Causality: The pKa of the primary amine is approximately 9.5. Using 1M NaOH (pH ~14) ensures complete deprotonation, driving the highly lipophilic free base into the DCM layer.

  • Extraction: Stir vigorously for 15 minutes. Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 x 5 mL of DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a viscous oil.

Protocol 2: HATU-Mediated Amide Coupling

Causality: HATU is selected over traditional EDC/NHS coupling agents because it forms a highly reactive 7-azabenzotriazole active ester. This is crucial for driving the reaction to completion rapidly, minimizing the risk of epimerization if the carboxylic acid partner contains chiral centers.

  • Activation: Dissolve 1.1 equivalents of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) (5 mL/mmol).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 1.0 equivalent of the 3-(2-methylphenoxy)benzylamine free base (from Protocol 1) dissolved in a minimal amount of DMF.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

    • Validation: The reaction is complete when the peak corresponding to the free amine ( m/z 214.1 [M+H]+ ) disappears.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry, and purify via flash chromatography or Prep-HPLC.

Analytical Validation Standards

To ensure scientific integrity and trustworthiness of the synthesized intermediates, rigorous analytical validation is required:

  • LC-MS Analysis: The intact hydrochloride salt will not show the HCl mass in positive ion mode. Look for the [M+H]+ peak of the free base at m/z 214.1 .

  • ¹H NMR (DMSO-d6 or CDCl₃):

    • The methylene protons ( −CH2​−NH2​ ) typically appear as a singlet or broad multiplet around 3.8–4.0 ppm.

    • The ortho-methyl group on the phenoxy ring will present as a distinct sharp singlet integrating to 3 protons near 2.2 ppm.

    • The complex aromatic region (8 protons) will span 6.8–7.4 ppm, confirming the diaryl ether system.

Cross-Disciplinary Applications

Beyond medicinal chemistry, the unique thermal stability and structural properties of 3-(2-methylphenoxy)benzylamine hydrochloride make it highly valuable across other scientific domains:

  • Material Science: The compound is utilized as a monomeric additive in specialized polymer formulations. The bulky diaryl ether group disrupts polymer chain packing, which can improve the thermal stability and mechanical flexibility of advanced coatings and adhesives[2].

  • Agricultural Chemistry: Phenoxybenzylamines are well-documented precursors in the synthesis of pyrethroid-like insecticides and novel agrochemicals. The lipophilicity of the phenoxy group enhances penetration through the insect cuticle, offering a targeted approach to crop protection[1],[2].

References

  • National Institutes of Health (PMC). "Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements." NIH. Available at: [Link]

  • American Chemical Society (ACS). "Novel Selective Inhibitors of the Zinc Plasmodial Aminopeptidase PfA-M1 as Potential Antimalarial Agents." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Neuropharmacological Profiling of 3-(2-Methylphenoxy)benzylamine Hydrochloride: Mechanisms, Pharmacophores, and In Vitro Validation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Rationale As a Senior Application Scientist, I appro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the neuropharmacological profiling of 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) not merely as a structural curiosity, but as a highly privileged scaffold. This compound is widely utilized as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders (1[1]).

The molecule represents a rational hybrid of two dominant neuropharmacological motifs:

  • The 2-Methylphenoxy Diaryl Ether: This motif is the critical pharmacophore found in potent Norepinephrine Transporter (NET) inhibitors like atomoxetine. It dictates lipophilicity and spatial geometry, allowing the molecule to perfectly occupy the hydrophobic S1 pocket of monoamine transporters.

  • The Benzylamine Core: Benzylamine derivatives are well-established substrates and inhibitors of Monoamine Oxidase B (MAO-B) (2[2]). The primary amine, protonated at physiological pH, forms essential salt bridges with target proteins.

Quantitative Structure-Activity Relationship (QSAR) studies on the broader phenoxybenzylamine platform have demonstrated potent dual activity, such as high-affinity Serotonin Transporter (SERT) inhibition (K_i ~ 4.3 nM) alongside receptor antagonism (3[3]). Consequently, evaluating this compound requires a dual-pathway approach targeting both monoamine reuptake and enzymatic degradation.

Putative Mechanisms of Action

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a significant therapeutic target in the management of neurodegenerative conditions, particularly for preserving synaptic dopamine levels (4[4]). Benzylamine subunits are frequently incorporated into novel MAO inhibitors, yielding low-micromolar to nanomolar affinities (5[5]). Mechanistically, the benzylamine moiety of 3-(2-Methylphenoxy)benzylamine navigates the bipartite substrate cavity of MAO-B. While the amine aligns near the FAD co-factor, the bulky meta-substituted 2-methylphenoxy group creates severe steric hindrance, preventing catalytic turnover and trapping the enzyme in an inhibited state.

Monoamine Transporter (MAT) Inhibition

In parallel, the structural homology to atomoxetine strongly suggests orthosteric binding at NET and SERT. The protonated benzylamine forms a salt bridge with Asp75 (in hNET) or Asp98 (in hSERT), while the 2-methylphenoxy group partitions into the hydrophobic extracellular vestibule, locking the transporter in an outward-facing, open conformation and preventing the reuptake of synaptic monoamines.

MOA Compound 3-(2-Methylphenoxy) benzylamine HCl MAOB MAO-B Enzyme Compound->MAOB Inhibits FAD Site MAT Monoamine Transporters (SERT/NET) Compound->MAT Blocks Reuptake DA ↑ Dopamine in Synapse MAOB->DA Prevents Degradation 5 5 MAT->5 Neuro Neuroprotection & Enhanced Signaling DA->Neuro HT Prevents Clearance HT->Neuro

Caption: Dual-pathway neuropharmacological mechanism of phenoxybenzylamine derivatives.

Self-Validating Experimental Workflows

To rigorously evaluate these mechanisms, we must deploy self-validating assay systems. As a rule of thumb in assay development, an experiment without internal dynamic range validation is merely a random number generator. Below are the optimized protocols.

Protocol A: High-Throughput Fluorometric MAO-B Assay

Causality & Rationale: We utilize a continuous fluorometric assay coupled with Amplex Red rather than an endpoint radiometric assay. Why? Because it allows for real-time kinetic monitoring of the enzyme-inhibitor complex formation, which is critical for identifying time-dependent irreversible inhibitors typical of the benzylamine class.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B to a working concentration of 5 µg/mL.

  • Compound Plating: Serially dilute 3-(2-Methylphenoxy)benzylamine HCl in DMSO (10⁻¹⁰ to 10⁻⁴ M). Transfer 1 µL to a 96-well black opaque microplate.

  • Self-Validating Controls:

    • Positive Control: 1 µM Safinamide (establishes the floor of enzyme activity).

    • Counter-Screen: Parallel plate using MAO-A with 1 µM Clorgyline (determines isoform selectivity).

  • Enzyme Incubation: Add 49 µL of the MAO-B solution to the wells. Incubate for 15 minutes at 37°C to allow for pre-binding.

  • Reaction Initiation: Add 50 µL of a detection mixture containing 2 mM benzylamine (substrate), 2 U/mL Horseradish Peroxidase (HRP), and 200 µM Amplex Red.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex 530 nm / Em 590 nm.

  • Data Analysis: Calculate the initial velocity (V_0) from the linear portion of the curve. Plot V_0 against log[Inhibitor] to derive the IC₅₀.

Protocol B: Radioligand Binding Assay for SERT/NET

Causality & Rationale: We employ a competitive radioligand binding assay using [³H]-Nisoxetine (for NET) and [³H]-Citalopram (for SERT). These radioligands offer sub-nanomolar affinity and high specific activity, ensuring robust signal-to-noise ratios.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptosomes from rat cortex or utilize HEK293 cells stably expressing hNET/hSERT. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation Setup: In a 96-well deep-well plate, combine:

    • 20 µL of 3-(2-Methylphenoxy)benzylamine HCl (varying concentrations).

    • 20 µL of [³H]-Nisoxetine (final concentration 1 nM).

    • 160 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validating Controls: Strictly define Non-Specific Binding (NSB) using 10 µM Desipramine (for NET) or 10 µM Fluoxetine (for SERT). Causality: If the displacement curve of our test compound does not reach the NSB floor established by these controls, it immediately flags potential off-target lipid partitioning rather than true orthosteric binding.

  • Equilibration: Incubate at 4°C for 2 hours to achieve steady-state equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to neutralize charge and reduce non-specific radioligand adherence).

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify via a Microbeta counter.

  • Analysis: Convert IC₅₀ values to K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d).

Workflow cluster_assays In Vitro Profiling & Validation Prep 1. Compound Preparation (DMSO Stock Formulation) MAO 2A. MAO-B Fluorometric Assay (Amplex Red Kinetics) Prep->MAO MAT 2B. Radioligand Binding Assay ([3H]-Nisoxetine / [3H]-Citalopram) Prep->MAT Analysis 3. Data Analysis (Cheng-Prusoff Ki Determination) MAO->Analysis MAT->Analysis Validation 4. Hit Validation & Lead Optimization Analysis->Validation

Caption: Self-validating experimental workflow for evaluating neuropharmacological targets.

Quantitative Data Summarization

To benchmark the expected performance of 3-(2-Methylphenoxy)benzylamine hydrochloride, we contextualize it against established reference metrics for its constituent pharmacophores.

Compound Class / Structural MotifPrimary TargetReference Affinity (K_i / IC₅₀)Primary Mechanism
2-Methylphenoxy motif (e.g., Atomoxetine)NETK_i ~ 5 nMMonoamine Reuptake Inhibition
Phenoxybenzylamine platform SERTK_i ~ 4.3 nMMonoamine Reuptake Inhibition
Benzylamine motif MAO-BIC₅₀ ~ 2.95 µMEnzymatic Oxidative Inhibition
3-(2-Methylphenoxy)benzylamine (Predicted)NET / MAO-BNanomolar (NET) / Micromolar (MAO-B)Dual-Target Modulator

Note: The predicted affinities serve as the baseline threshold for hit validation during the HTS workflows described in Protocol A and B.

References

  • Chem-Impex. "3-(2-Methylphenoxy)Benzylamine Hydrochloride". Chem-Impex International.
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action.PMC / NIH.
  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update.MDPI.
  • CHAPTER 8: Beyond SSRIs: Second-generation Reuptake Inhibitors for the Treatment of Depression.Royal Society of Chemistry (RSC).
  • 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8.Benchchem.

Sources

Foundational

An In-depth Technical Guide to Receptor Binding Affinity Studies of 3-(2-Methylphenoxy)benzylamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding affinity of the novel compound, 3-(2-Methylphenoxy)benzylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding affinity of the novel compound, 3-(2-Methylphenoxy)benzylamine hydrochloride. The methodologies detailed herein are designed to ensure scientific rigor, from initial target hypothesis to in-depth in-vitro and in-silico validation.

Introduction: Unveiling the Therapeutic Potential

3-(2-Methylphenoxy)benzylamine hydrochloride is a versatile chemical entity with potential applications in neuropharmacology.[1][2][3] Its structural resemblance to known pharmacophores, particularly phenoxybenzamine, a potent alpha-adrenergic antagonist, suggests a likely interaction with monoamine receptors and transporters.[4][5][6] A thorough investigation into its receptor binding profile is paramount to elucidating its mechanism of action and guiding future drug development efforts. This document outlines a strategic and technically sound approach to comprehensively profile the binding characteristics of this compound.

Part 1: Foundational In-Silico Analysis: A Hypothesis-Driven Approach

Prior to embarking on extensive in-vitro studies, a preliminary in-silico assessment can provide valuable insights into the probable receptor targets of 3-(2-Methylphenoxy)benzylamine hydrochloride, thereby refining the experimental design and conserving resources.

Homology Modeling and Molecular Docking

Given the structural similarities to phenoxybenzamine, initial docking studies should focus on adrenergic receptors (α1 and α2). Furthermore, considering the broader activity of related compounds, the serotonin (5-HT) and dopamine (D) receptor families should also be included in the screening panel.[4][7][8]

Experimental Workflow: In-Silico Receptor Binding Prediction

InSilicoWorkflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand 3D Structure of 3-(2-Methylphenoxy)benzylamine HCl Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Receptor Receptor Structures (e.g., PDB, Homology Models) Receptor->Docking Scoring Binding Energy Calculation Docking->Scoring Pose Binding Pose Visualization Scoring->Pose Report Ranked list of potential targets Pose->Report

Caption: Workflow for in-silico prediction of receptor binding.

Step-by-Step Molecular Docking Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of 3-(2-Methylphenoxy)benzylamine hydrochloride and convert it to a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the 3D structure.

    • Save the structure in a suitable format for docking (e.g., .pdbqt).

  • Receptor Preparation:

    • Download the 3D crystal structures of the target receptors (e.g., adrenergic, serotonin, and dopamine receptors) from the Protein Data Bank (PDB).

    • If crystal structures are unavailable, generate homology models using appropriate templates.

    • Prepare the receptor for docking by removing water molecules, adding polar hydrogens, and assigning charges.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina.[9]

    • Define the binding site on the receptor based on known ligand binding pockets or using blind docking to explore the entire receptor surface.

    • Run the docking simulation to predict the binding conformation and affinity of the ligand to the receptor.

  • Analysis and Interpretation:

    • Analyze the docking results, focusing on the predicted binding energy (a lower binding energy generally indicates a more favorable interaction).

    • Visualize the predicted binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • Rank the potential receptor targets based on the docking scores for subsequent in-vitro validation.

Part 2: Definitive In-Vitro Characterization: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[4][10] This section details the protocols for determining the binding affinity of 3-(2-Methylphenoxy)benzylamine hydrochloride at the identified potential targets.

Membrane Preparation

The quality of the receptor-containing membranes is critical for obtaining reliable binding data.

Step-by-Step Membrane Preparation Protocol:

  • Cell Culture and Lysis:

    • Culture cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Membrane Isolation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

  • Storage:

    • Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose).

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Aliquot the membrane preparation and store at -80°C until use.[6]

Competition Binding Assays

Competition binding assays are used to determine the affinity (Ki) of the unlabeled test compound (3-(2-Methylphenoxy)benzylamine hydrochloride) by measuring its ability to displace a known radioligand from the receptor.

Experimental Workflow: Competition Radioligand Binding Assay

CompetitionBindingWorkflow cluster_components Assay Components cluster_procedure Procedure cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate at RT Membranes->Incubation Radioligand Radioligand (e.g., [3H]-Prazosin for α1) Radioligand->Incubation TestCompound 3-(2-Methylphenoxy)benzylamine HCl (Varying Concentrations) TestCompound->Incubation NSB Non-specific Binding Control (Excess Unlabeled Ligand) NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to remove unbound ligand Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff Result Binding Affinity (Ki) ChengPrusoff->Result

Caption: Workflow for a competition radioligand binding assay.

Step-by-Step Competition Binding Assay Protocol:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-Yohimbine for α2-adrenergic receptors, [3H]-Ketanserin for 5-HT2A receptors, [3H]-Spiperone for D2 receptors).

      • Increasing concentrations of 3-(2-Methylphenoxy)benzylamine hydrochloride.

      • For the determination of non-specific binding, add a high concentration of a known unlabeled ligand (e.g., phentolamine for adrenergic receptors).

      • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 3-(2-Methylphenoxy)benzylamine hydrochloride.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for 3-(2-Methylphenoxy)benzylamine hydrochloride using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the binding assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Predicted Binding Affinities (in-silico) of 3-(2-Methylphenoxy)benzylamine hydrochloride

Receptor TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
α1A-Adrenergic
α2A-Adrenergic
5-HT2A
D2
SERT
NET
DAT

Note: The values in this table are hypothetical and should be replaced with actual data from the in-silico studies.

Table 2: In-Vitro Receptor Binding Affinities (Ki) of 3-(2-Methylphenoxy)benzylamine hydrochloride

Receptor TargetRadioligand UsedKi (nM)
α1A-Adrenergic[3H]-Prazosin
α2A-Adrenergic[3H]-Yohimbine
5-HT2A[3H]-Ketanserin
D2[3H]-Spiperone
Serotonin Transporter (SERT)[3H]-Citalopram
Norepinephrine Transporter (NET)[3H]-Nisoxetine
Dopamine Transporter (DAT)[3H]-WIN 35,428

Note: The values in this table are hypothetical and should be populated with the experimental results.

Conclusion: A Pathway to Understanding

By systematically applying the in-silico and in-vitro methodologies outlined in this guide, researchers can obtain a comprehensive and reliable receptor binding profile for 3-(2-Methylphenoxy)benzylamine hydrochloride. This crucial information will not only illuminate its pharmacological mechanism of action but also provide a solid foundation for its further development as a potential therapeutic agent for neurological disorders. The integration of computational and experimental approaches ensures a robust and efficient characterization of this novel compound.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Regan, J. W., & Cotecchia, S. (1984). Identification of the subunit-binding site of alpha 2-adrenergic receptors using [3H]phenoxybenzamine. Proceedings of the National Academy of Sciences of the United States of America, 81(12), 3871–3875. Available from: [Link]

  • Guellaen, G., Goodhardt, M., Barouki, R., & Hanoune, J. (1982). Selective affinity labeling and molecular characterization of hepatic alpha 1-adrenergic receptors with [3H]phenoxybenzamine. The Journal of biological chemistry, 257(15), 8645–8651.
  • Picmonic. Master Nonselective Alpha Blockers: Phenoxybenzamine & Phentolamine. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Leff, S. E., & Creese, I. (1983). Phenoxybenzamine treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes. Molecular pharmacology, 24(3), 367–376.
  • Medscape. Dibenzyline (phenoxybenzamine) dosing, indications, interactions, adverse effects, and more. Available from: [Link]

  • National Center for Biotechnology Information. Phenoxybenzamine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1975). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. The Journal of pharmacology and experimental therapeutics, 193(3), 804–811.
  • Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. Available from: [Link]

  • Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., Mutowo, P., Atkinson, F., Bellis, L. J., Cibrián-Uhalte, E., Davies, M., Dedman, N., Karlsson, A., Magariños, M. P., Overington, J. P., Papadatos, G., Smit, I., & Leach, A. R. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945–D954. Available from: [Link]

  • Di Giovanni, G., & De Deurwaerdère, P. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238. Available from: [Link]

  • Luethi, D., Ka-Man, T., Hofer, S., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related 3C-Scalines. Frontiers in pharmacology, 13, 842242. Available from: [Link]

  • Crooks, P. A., Dwoskin, L. P., & Bardo, M. T. (2014). The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse. Advances in pharmacology (San Diego, Calif.), 69, 1–36. Available from: [Link]

  • Duan, L., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 335(3), 743–753. Available from: [Link]

  • Chambers, J. J., Kurrasch-Orbaugh, D. M., Parker, M. A., Nichols, D. E., & Marona-Lewicka, D. (2001). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. The Journal of medicinal chemistry, 44(6), 1003–1010. Available from: [Link]

  • Rajasekhar, K. K., Surur, A. S., Mekonnen, Y. T., Padmavathamma, M., Ranganayakulu, D., & Shankarananth, V. (2015). In Silico Prediction of Biological Activity, Selected Pharmacokinetic and Toxicity Profile of Some 2,4,6-Trisubstituted Pyrimidines Derived from Guanabenz and Guanfacine. International Journal of Innovative Pharmaceutical Research, 6(2), 468-477.
  • Trezza, A., Santoro, F., Zichi, V., Pistoia, V., Brindisi, M., Brogi, S., & Butini, S. (2022). In Silico Multi-Target Approach Revealed Potential Lead Compounds as Scaffold for the Synthesis of Chemical Analogues Targeting SARS-CoV-2. Viruses, 14(3), 643. Available from: [Link]

  • Guo, W., Li, Y., Wu, S., & Gao, C. (2022). Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. International journal of molecular sciences, 24(1), 696. Available from: [Link]

  • Mayer, F. P., Schmid, D., Lazzarino, G., & Sitte, H. H. (2025). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. Neuropharmacology, 262, 109986. Available from: [Link]

  • Kumar, S., Singh, P., & Kumar, D. (2022). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 9216-9226.
  • In Silico Approaches for Determination of Drug Targets. (2016). In Recent Trends in Chemical and Bioprocess Engineering. Bentham Science Publishers.
  • AFG Bioscience LLC. SAFETY DATA SHEET. Available from: [Link]

  • Bioinformatics Explained. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Mitch, C. H., Quimby, S. J., Diaz, N., Pedregal, C., de la Torre, M. G., Jimenez, A., Shi, Q., Canada, E. J., Kahl, S. D., Statnick, M. A., McKinzie, D. L., Benesh, D. R., Rash, K. S., & Barth, V. N. (2011). Discovery of aminobenzyloxyarylamides as κ opioid receptor selective antagonists: application to preclinical development of a κ opioid receptor antagonist receptor occupancy tracer. Journal of medicinal chemistry, 54(23), 8088–8103. Available from: [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186.
  • Halberstadt, A. L., & Geyer, M. A. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 536–543. Available from: [Link]

Sources

Exploratory

3-(2-Methylphenoxy)benzylamine Hydrochloride: Molecular Weight, InChIKey, and Analytical Verification Workflows in Drug Discovery

Executive Summary In modern drug discovery and cheminformatics, the precise characterization of building blocks and pharmacophores is non-negotiable. 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and cheminformatics, the precise characterization of building blocks and pharmacophores is non-negotiable. 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) is a highly versatile chemical intermediate frequently utilized in the synthesis of neuropharmacological agents and receptor-binding ligands.

This technical whitepaper provides an in-depth analysis of the compound’s core physicochemical identifiers—specifically its molecular weight and InChIKey—and establishes self-validating analytical workflows for its structural verification. By bridging theoretical cheminformatics with practical laboratory protocols, this guide serves as a definitive resource for researchers and drug development professionals.

Structural Significance & Physicochemical Profile

The molecular architecture of 3-(2-Methylphenoxy)benzylamine consists of a central benzylamine core substituted at the 3-position with a 2-methylphenoxy group.

Causality in Structural Design (Expertise): The 2-methylphenoxy moiety introduces specific steric bulk and lipophilicity, which are highly favorable for engaging hydrophobic pockets in G-protein coupled receptors (GPCRs). Simultaneously, the primary amine serves as a critical hydrogen bond donor/acceptor and a basic center (pKa ~9–10) for electrostatic interactions with target proteins.

Causality in Salt Selection (Experience): Why is this compound predominantly supplied and utilized as a hydrochloride (HCl) salt rather than a free base? Free base primary amines are highly susceptible to atmospheric oxidation and readily absorb ambient carbon dioxide to form carbamates, leading to rapid degradation. Converting the free base to an HCl salt significantly enhances its aqueous solubility, thermal stability, and shelf-life. This makes the HCl salt the preferred, reliable form for long-term storage, medicinal chemistry synthesis, and in vitro biological assays.

Core Identifiers Table

The following table summarizes the quantitative data and structural identifiers for both the free base and the hydrochloride salt forms, ensuring accurate database querying and stoichiometric calculations.

PropertyFree BaseHydrochloride Salt
Chemical Formula C₁₄H₁₅NOC₁₄H₁₆ClNO
Molecular Weight 213.28 g/mol 249.73 g/mol
Monoisotopic Mass 213.1154 DaN/A (Analyzed as free base)
InChIKey Varies by protonationICOJZRXRWNBHRK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OC2=CC=CC(=C2)CNCC1=CC=CC=C1OC2=CC=CC(=C2)CN.Cl
PubChem CID N/A [1]

The InChIKey Standard: Algorithmic Identity

The InChIKey (ICOJZRXRWNBHRK-UHFFFAOYSA-N) is a 27-character hashed representation of the International Chemical Identifier (InChI), developed under the auspices of the [2].

Causality in Database Management: While SMILES strings are widely used, they suffer from algorithmic bias; different software packages (e.g., Daylight vs. OpenBabel) can generate different SMILES strings for the exact same molecule. The InChIKey solves this by utilizing a strict canonicalization algorithm followed by an SHA-256 hash, ensuring a strictly unique, collision-resistant identifier that is essential for FAIR (Findable, Accessible, Interoperable, Reusable) data management across global chemical databases [3].

Decoding the Hash:

  • Block 1 (ICOJZRXRWNBHRK): The first 14 characters encode the core molecular skeleton, including the empirical formula and heavy-atom connectivity.

  • Block 2 (UHFFFAOYSA): The next 10 characters encode stereochemistry and isotopic substitution. The UHFFFAOYSA string indicates a standard molecule with no defined stereocenters and natural isotopic abundance.

  • Block 3 (N): The final character indicates the standard protonation state flag.

InChIKey_Workflow Input Chemical Structure (3-(2-Methylphenoxy)benzylamine) Norm Normalization (Remove Redundancies) Input->Norm Canon Canonicalization (Unique Atom Labels) Norm->Canon Serial Serialization (Generate InChI String) Canon->Serial Hash SHA-256 Hashing (27-Character String) Serial->Hash Output InChIKey ICOJZRXRWNBHRK-UHFFFAOYSA-N Hash->Output

Figure 1: IUPAC Standardized InChIKey Generation Workflow.

Analytical Verification: Molecular Weight Determination

To confirm the identity of synthesized or procured 3-(2-Methylphenoxy)benzylamine hydrochloride, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is the gold standard [4].

Mechanistic Causality: Electrospray Ionization (ESI) is selected because it is a "soft" ionization technique. It transfers ions from the liquid phase to the gas phase without fragmenting the molecular backbone. During ESI in positive ion mode (ESI+), the non-covalent HCl salt completely dissociates in the spray droplet. Consequently, the mass spectrometer will not detect the 249.73 g/mol salt; instead, it will detect the protonated free base, [M+H]+.

  • Theoretical [M+H]+ m/z: 214.1232.

Self-Validating LC-MS Protocol

This protocol is designed as a closed, self-validating system to ensure absolute data integrity.

  • System Suitability Test (SST): Inject a known reference standard (e.g., Caffeine, exact mass 194.0804 Da, [M+H]+ m/z 195.0882) to verify mass accuracy (< 5 ppm error) and column retention time stability.

  • Blank Injection: Inject a solvent blank (50:50 Methanol:Water + 0.1% Formic Acid) to establish a baseline and definitively rule out column carryover from previous runs.

  • Sample Preparation: Dissolve 1 mg of 3-(2-Methylphenoxy)benzylamine hydrochloride in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using the mobile phase.

  • UHPLC Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

  • MS Acquisition (ESI-TOF): Capillary voltage set to 3.5 kV, positive ion mode, scanning m/z 100–1000.

  • Validation Check: Extract the chromatogram at m/z 214.1232 (± 5 ppm). The isotopic pattern must match the theoretical distribution for C₁₄H₁₅NO (e.g., the M+1 peak representing the ¹³C natural abundance must be approximately 15.5% the height of the monoisotopic peak).

LCMS_Workflow Sample Sample Prep (10 µg/mL in MeOH) LC UHPLC Separation (C18 Column, Gradient) Sample->LC ESI ESI Source (Soft Ionization) LC->ESI TOF TOF Mass Analyzer (High Resolution) ESI->TOF Data Data Analysis ([M+H]+ m/z 214.1232) TOF->Data

Figure 2: High-Resolution LC-MS Workflow for Molecular Weight Verification.

Structural Elucidation: NMR Spectroscopy Workflow

While LC-MS confirms the exact mass and empirical formula, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm the regiochemistry—specifically, the 3-position linkage of the phenoxy group and the 2-position of the methyl group.

Self-Validating NMR Protocol
  • Solvent Selection (Causality): Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Why not CDCl₃? The hydrochloride salt is highly polar; its ionic nature drastically reduces its solubility in non-polar halogenated solvents, which would result in poor signal-to-noise ratios.

  • ¹H NMR Acquisition (400 MHz):

    • Observe the sharp singlet of the benzylamine -CH₂- group at ~4.0 ppm.

    • Observe the broad singlet of the -NH₃⁺ protons at ~8.0–8.5 ppm. (These will disappear if a D₂O shake is performed, confirming exchangeable protons).

    • Observe the distinct methyl (-CH₃) singlet at ~2.2 ppm.

  • Validation Check: Integrate the solvent residual peak (DMSO at 2.50 ppm) to calibrate the spectrum. The integration ratio of the aromatic protons (8H) to the methyl protons (3H) must be exactly 8:3 , confirming structural integrity without degradation or impurities.

  • ¹³C NMR Acquisition (100 MHz): Verify the presence of exactly 14 distinct carbon environments, confirming the lack of symmetry in the molecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17749858, 3-(2-Methylphenoxy)benzylamine hydrochloride". PubChem. URL:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "What on Earth is InChI?". IUPAC 100. URL:[Link]

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. "InChI, the IUPAC International Chemical Identifier". Journal of Cheminformatics, 7(1), 23. (2015). URL:[Link]

  • Agilent Technologies. "Liquid Chromatography/Mass Spectrometry Fundamentals". Agilent Resource Center. URL:[Link]

Foundational

An In-depth Technical Guide to the Enzyme Inhibition Pathways of 3-(2-Methylphenoxy)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the hypothesized enzyme inhibition pathways of 3-(2-methylphenoxy)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the hypothesized enzyme inhibition pathways of 3-(2-methylphenoxy)benzylamine hydrochloride. Based on its structural characteristics and the established bioactivity of related compounds, this document will focus on its potential role as an inhibitor of Monoamine Oxidases (MAOs), crucial enzymes in the metabolism of neurotransmitters. While direct experimental data for this specific compound is not publicly available, this guide synthesizes information from closely related analogues to present a scientifically grounded hypothesis of its mechanism of action and to provide robust protocols for its empirical validation.

Introduction to 3-(2-Methylphenoxy)benzylamine Hydrochloride

3-(2-Methylphenoxy)benzylamine hydrochloride is a synthetic organic compound with a molecular structure featuring a benzylamine core substituted with a 2-methylphenoxy group. Its chemical properties make it a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system and neurological disorders.[1] The benzylamine scaffold is a well-established pharmacophore in the design of Monoamine Oxidase (MAO) inhibitors, a class of drugs with significant therapeutic applications in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2][3][4]

The rationale for investigating 3-(2-methylphenoxy)benzylamine hydrochloride as a potential enzyme inhibitor stems from its structural similarity to known MAO inhibitors and its intended use in neuropharmacological research. This guide will delve into the putative molecular pathways through which this compound may exert its inhibitory effects, with a primary focus on MAO-A and MAO-B.

The Monoamine Oxidase (MAO) Enzyme System: A Prime Target

Monoamine oxidases are a family of flavin-adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane.[3] They play a critical role in the oxidative deamination of a variety of endogenous and exogenous monoamines, including key neurotransmitters. There are two main isoforms of MAO:

  • MAO-A: Primarily responsible for the metabolism of serotonin and norepinephrine. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for the antidepressant effects of MAO-A inhibitors.

  • MAO-B: Primarily metabolizes phenylethylamine and benzylamine.[3] It also plays a significant role in the breakdown of dopamine. Selective inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to conserve dopamine levels in the brain.[2][5]

The catalytic action of MAOs produces hydrogen peroxide, aldehydes, and ammonia as byproducts, which can contribute to oxidative stress if not properly neutralized.[3]

The MAO Catalytic Cycle and Inhibition

The enzymatic reaction catalyzed by MAO is a complex process involving the transfer of electrons from the amine substrate to the FAD cofactor. This process can be targeted by inhibitors that can be classified based on their selectivity for the MAO isoforms and their mechanism of inhibition (reversible or irreversible).

Hypothesized Inhibition of MAO by 3-(2-Methylphenoxy)benzylamine Hydrochloride

Based on structure-activity relationship (SAR) studies of related benzylamine and phenoxy derivatives, it is hypothesized that 3-(2-methylphenoxy)benzylamine acts as a competitive inhibitor of MAO, with a likely preference for the MAO-B isoform.[1][6]

Structural Rationale for MAO-B Selectivity

The active site of MAO-B is characterized by a more hydrophobic and spacious substrate-binding pocket compared to MAO-A. The presence of the 2-methylphenoxy group in 3-(2-methylphenoxy)benzylamine introduces a bulky, lipophilic moiety that is likely to be better accommodated within the MAO-B active site. The benzylamine portion of the molecule would be expected to interact with the FAD cofactor, which is crucial for the catalytic activity.

Proposed Mechanism of Inhibition

The proposed mechanism of inhibition is competitive, where 3-(2-methylphenoxy)benzylamine would compete with the natural substrates of MAO for binding to the active site. The binding is likely reversible, meaning the inhibitor can associate and dissociate from the enzyme.

Diagram of Hypothesized MAO Inhibition Pathway

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter Dopamine / Serotonin Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Storage MAO_A MAO-A Neurotransmitter->MAO_A Degradation MAO_B MAO-B Neurotransmitter->MAO_B Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Mitochondrion Mitochondrion Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Receptor Postsynaptic Receptor Inhibitor 3-(2-Methylphenoxy) benzylamine HCl Inhibitor->MAO_B Competitive Inhibition (Hypothesized) Synaptic_Cleft->Neurotransmitter Reuptake Synaptic_Cleft->Receptor Binding

Caption: Hypothesized competitive inhibition of MAO-B by 3-(2-methylphenoxy)benzylamine hydrochloride.

Structure-Activity Relationship (SAR) of Phenoxybenzylamine Analogues as MAO Inhibitors

While specific data for the title compound is lacking, SAR studies on related series of compounds provide valuable insights into the structural features that govern MAO inhibitory activity and selectivity.

Structural MoietyInfluence on MAO InhibitionReference
Benzylamine Core Essential for interaction with the FAD cofactor in the MAO active site.[1]
Phenoxy Group The nature and position of substituents on the phenoxy ring significantly impact potency and selectivity. Electron-withdrawing groups can influence activity.[6]
Substituents on the Benzyl Ring The position of the phenoxy linkage (ortho, meta, para) affects the orientation of the molecule in the active site, influencing isoform selectivity.[7]
Alkyl Substituents Small alkyl groups, such as the methyl group in the title compound, can enhance hydrophobic interactions within the active site, potentially increasing potency.[7]

Experimental Protocols for Determining Enzyme Inhibition

To empirically validate the hypothesized MAO inhibitory activity of 3-(2-methylphenoxy)benzylamine hydrochloride, a series of well-established enzyme kinetic assays should be performed.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 3-(2-methylphenoxy)benzylamine hydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the assay buffer.

    • Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the assay buffer.

  • Assay Setup (96-well plate format):

    • Add a fixed volume of the enzyme solution (MAO-A or MAO-B) to each well.

    • Add the different concentrations of the inhibitor to the wells. Include a positive control (a known MAO inhibitor, e.g., clorgyline for MAO-A, selegiline for MAO-B) and a negative control (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Measure the rate of product formation over time using a spectrophotometer or fluorometer, depending on the substrate used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare Reagents: - Inhibitor Stock & Dilutions - Enzyme (MAO-A/B) - Substrate B Assay Setup (96-well plate): - Add Enzyme - Add Inhibitor Concentrations - Add Controls A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Initiate Reaction: Add Substrate C->D E Measure Reaction Rate (Spectrophotometry/Fluorometry) D->E F Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 E->F

Caption: A streamlined workflow for the determination of the IC50 value of an enzyme inhibitor.

Determination of Inhibition Type and K_i_ Value

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibition constant (K_i_), further kinetic studies are required.

Protocol:

  • Assay Setup:

    • Perform a series of experiments, each with a different fixed concentration of the inhibitor (including a zero-inhibitor control).

    • In each experiment, vary the concentration of the substrate over a range that brackets the K_m_ value.

  • Measurement:

    • Measure the initial reaction velocity (v_0_) for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/v_0_ vs. 1/[S]).

    • The pattern of the lines will indicate the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • The K_i_ value can be calculated from the slopes and intercepts of the Lineweaver-Burk plot.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural analogy of 3-(2-methylphenoxy)benzylamine hydrochloride to known MAO inhibitors provides a strong rationale for hypothesizing its activity against this enzyme family, likely with a preference for MAO-B. This technical guide offers a comprehensive framework for the investigation of its enzyme inhibition pathways, from the underlying biochemical principles to detailed experimental protocols.

Future research should focus on obtaining empirical data for the IC50 and K_i_ values of 3-(2-methylphenoxy)benzylamine hydrochloride against both MAO-A and MAO-B. Furthermore, in vivo studies would be necessary to evaluate its therapeutic potential and pharmacokinetic profile for the treatment of neurological disorders.

References

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). MDPI. [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. (n.d.). RSC Publishing. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). PMC. [Link]

  • Process for producing 4- (4-alkylphenoxy) benzylamines. (n.d.).
  • ハロゲン化キノリン誘導体、MAO-A/B阻害剤として有望な結合親和性を示す. (2025). CareNet Academia. [Link]

  • Drug Discovery Patents. (n.d.). Charles River Laboratories. [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (n.d.). PMC. [Link]

  • Synthesis, human monoamine oxidase inhibitory activity and molecular docking studies of 3-heteroarylcoumarin derivatives. (2011). PubMed. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (n.d.). PMC. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (n.d.). Frontiers. [Link]

  • Patent highlights August–September 2023. (2024). PMC. [Link]

  • Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. (2022). MDPI. [Link]

  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (n.d.).
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). MDPI. [Link]

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. (2025). Semantic Scholar. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. [Link]

  • [Structure-activity relationship of phenoxyalkanolamine derivatives with selective beta 1-receptor blocking action]. (1975). PubMed. [Link]

  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. (n.d.). PMC. [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. (n.d.). ResearchGate. [Link]

  • Monamine oxidase inhibitory activity of compounds 1-28 a. (n.d.). ResearchGate. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024). Semantic Scholar. [Link]

Sources

Exploratory

Toxicity Profile and Preclinical Safety Evaluation of 3-(2-Methylphenoxy)benzylamine Hydrochloride

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Classification: Pharmaceutical Intermediate / Research Chemical CAS Registry Number: 1172985-31-7 Executive Summ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Classification: Pharmaceutical Intermediate / Research Chemical CAS Registry Number: 1172985-31-7

Executive Summary

3-(2-Methylphenoxy)benzylamine hydrochloride (PubChem CID: 17749858) is a highly versatile chemical intermediate predominantly utilized in the synthesis of neuropharmacological agents, receptor binding probes, and agrochemicals [1]. Structurally, it features a benzylamine moiety coupled with a 2-methylphenoxy ether linkage. While this structural configuration grants excellent reactivity and solubility for medicinal chemistry applications, it also necessitates rigorous preclinical safety profiling.

Because this compound is primarily restricted to Research Use Only (RUO) and serves as an upstream building block, exhaustive clinical toxicity data is not publicly cataloged [2]. Therefore, this whitepaper synthesizes known physicochemical hazard data with predictive toxicological frameworks, providing a self-validating methodology for evaluating its safety profile in a drug development pipeline.

Physicochemical Properties & Hazard Identification

Understanding the fundamental properties of 3-(2-Methylphenoxy)benzylamine hydrochloride is the first step in predicting its pharmacokinetic behavior and potential toxicological liabilities. The hydrochloride salt form enhances aqueous solubility but can induce localized irritation upon contact.

Table 1: Physicochemical Profile and GHS Hazard Predictions
ParameterValue / DescriptionToxicological Implication
CAS Number 1172985-31-7 [1]Unique identifier for safety tracking.
Molecular Formula C₁₄H₁₅NO • HClHalogenated salt; indicates potential for chloride-induced localized pH shifts upon dissolution.
Molecular Weight 249.74 g/mol [1]Favorable for membrane permeability (Lipinski's Rule of 5 compliant).
Appearance Off-white solid [2]Dust generation hazard; inhalation risk during weighing.
Primary Target Organs (Predicted) Liver (Metabolism), CNSBenzylamine derivatives often interact with monoamine oxidases (MAOs) in the CNS and liver.
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Causes skin/eye irritation; may cause respiratory irritation.

Mechanistic Toxicology: Pathway Analysis

In biological systems, benzylamine derivatives are classic substrates for Monoamine Oxidases (MAO-A and MAO-B) . The primary toxicological concern arises from the oxidative deamination of the primary amine.

Causality & Mechanism: When 3-(2-Methylphenoxy)benzylamine undergoes MAO-mediated metabolism, it generates an aldehyde intermediate, ammonia, and hydrogen peroxide ( H2​O2​ ). In high concentrations, the localized accumulation of H2​O2​ overwhelms cellular antioxidant defenses (like Glutathione), leading to Reactive Oxygen Species (ROS) generation, lipid peroxidation, and eventual apoptosis.

toxicity_pathway Compound 3-(2-Methylphenoxy)benzylamine HCl MAO Monoamine Oxidase (MAO) Metabolism Compound->MAO Substrate Binding Metabolite Aldehyde Metabolite + NH3 MAO->Metabolite Oxidative Deamination ROS Reactive Oxygen Species (ROS) Metabolite->ROS Byproduct Generation OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Detox Glutathione (GSH) Detoxification ROS->Detox Scavenging Apoptosis Apoptosis / Cytotoxicity OxidativeStress->Apoptosis Threshold Exceeded

Figure 1: Predicted MAO-mediated metabolic toxicity pathway for benzylamine derivatives.

Preclinical Toxicity Profiling Protocols

To establish a definitive safety margin for downstream pharmaceutical derivatives, researchers must execute a tiered toxicological screening approach. The following protocols are designed as self-validating systems, ensuring data integrity through built-in controls.

Protocol A: In Vitro Cytotoxicity & Hepatotoxicity Screening (MTT Assay)

Rationale: HepG2 cells are utilized due to their retention of human hepatic metabolic enzymes, providing an accurate model for first-pass metabolism toxicity.

  • Compound Preparation: Dissolve 3-(2-Methylphenoxy)benzylamine HCl in 100% DMSO to create a 10 mM stock solution. Critical step: Ensure complete dissolution via vortexing to prevent localized concentration spikes.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Serial Dilution & Dosing: Prepare working solutions in culture media (final DMSO concentration <0.1% to prevent vehicle toxicity). Treat cells with a concentration gradient (0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The tetrazolium dye is reduced to insoluble formazan by metabolically active cells.

  • Solubilization & Readout: Remove media, add 150 µL of DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis to establish the acute cytotoxicity threshold.

workflow Prep Compound Prep (10mM DMSO Stock) Dosing Serial Dilution (0.1 - 100 µM) Prep->Dosing Incubation HepG2 Incubation (48h at 37°C) Dosing->Incubation Assay MTT Addition & Solubilization Incubation->Assay Analysis Absorbance Read & IC50 Calc Assay->Analysis

Figure 2: Standardized high-throughput in vitro cytotoxicity screening workflow.

Protocol B: In Vivo Acute Toxicity Estimation (OECD 423 Framework)

For progression into animal models, the Acute Toxic Class (ATC) method is recommended to minimize animal usage while determining the LD50​ [3].

  • Dose Selection: Based on the structural alerts of benzylamines, initiate dosing at 300 mg/kg via oral gavage in female Wistar rats.

  • Observation Window: Monitor continuously for the first 24 hours, focusing on signs of neurotoxicity (tremors, ataxia, lethargy)—a common liability for compounds targeting neurological pathways.

  • Pathology: Euthanize at day 14. Perform gross necropsy with a specific focus on hepatic and renal architecture.

Standardized Safety Data & Handling Protocols

As an active pharmaceutical intermediate, 3-(2-Methylphenoxy)benzylamine hydrochloride poses occupational exposure risks, primarily via inhalation of dust and dermal absorption [4].

Laboratory Safety & Exposure Control
  • Engineering Controls: All weighing and manipulation of the solid powder must be conducted within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended during stock preparation).

    • Anti-static lab coat.

    • N95 or P100 particulate respirator if handled outside of an isolator.

    • Safety goggles with side shields.

  • Storage Conditions: Store at 0–8°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the amine [2].

Spill Response Methodology
  • Isolation: Evacuate personnel from the immediate vicinity.

  • Containment: Do not dry-sweep. Cover the powder spill with damp, absorbent paper towels to prevent aerosolization.

  • Neutralization: Wipe the area with a 1% acetic acid solution (to neutralize the basic amine residues), followed by a thorough wash with soap and water.

  • Disposal: Dispose of all contaminated materials in a sealed, labeled biohazard/chemical waste container in accordance with local environmental regulations.

Conclusion

3-(2-Methylphenoxy)benzylamine hydrochloride is a high-value intermediate crucial for advancing neuropharmacological and biochemical research. While its specific clinical toxicity profile remains uncharacterized due to its status as a building block, applying predictive toxicology based on its benzylamine scaffold reveals potential liabilities related to MAO metabolism and oxidative stress. By adhering to the stringent in vitro screening protocols and handling guidelines outlined in this guide, research institutions can safely leverage this compound while maintaining rigorous scientific integrity.

References

  • PubChem. "3-(2-methylphenoxy)phenylmethanamine;hydrochloride (CID 17749858)." National Center for Biotechnology Information. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." Organisation for Economic Co-operation and Development. Available at:[Link]

Foundational

Comprehensive Structural Elucidation of 3-(2-Methylphenoxy)benzylamine Hydrochloride via Multi-Dimensional NMR Spectroscopy

Executive Summary The definitive structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a foundational requirement in modern drug development. This technical whitepaper details...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a foundational requirement in modern drug development. This technical whitepaper details the rigorous, self-validating Nuclear Magnetic Resonance (NMR) methodology used to elucidate the structure of 3-(2-Methylphenoxy)benzylamine hydrochloride . By transitioning from fundamental 1D observables to complex 2D connectivity networks, this guide provides application scientists with a robust framework for unambiguous spectral assignment.

Pharmacological Relevance & Analytical Rationale

3-(2-Methylphenoxy)benzylamine hydrochloride is a highly versatile intermediate prominently utilized in the synthesis of bioactive molecules, particularly those targeting neurological disorders and enzyme inhibition[1]. Its unique architecture—featuring a flexible ether linkage connecting a sterically hindered 2-methylphenoxy ring (Ring A) to a meta-substituted benzylamine (Ring B)—enhances its solubility and reactivity in medicinal chemistry workflows[1].

From an analytical perspective, three central observables form the basis of its structural elucidation: chemical shifts, scalar (J) couplings, and relaxation properties[2]. The structural complexity of this molecule arises from the overlapping multiplet signals in the aromatic region (δ 6.90–7.50 ppm). Relying solely on 1D 1 H NMR is insufficient and prone to misassignment. Therefore, a multi-dimensional NMR approach is mandatory to establish a self-validating web of through-bond correlations.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the experimental design must eliminate ambiguity. The choice of solvent, relaxation delays, and pulse sequences are not arbitrary; they are dictated by the molecule's physical chemistry.

Causality of Solvent Selection: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected over D 2​ O or CD 3​ OD. While the latter solvents readily dissolve hydrochloride salts, their labile deuterium atoms rapidly exchange with the −NH3+​ protons, rendering the amine signal invisible. DMSO- d6​ suppresses this rapid exchange, allowing the broad singlet of the protonated amine to be observed and integrated, confirming the salt form of the molecule.

Protocol 1: Sample Preparation & 1D NMR Acquisition
  • Sample Preparation: Weigh 15.0 ± 0.5 mg of 3-(2-Methylphenoxy)benzylamine hydrochloride to ensure optimal signal-to-noise ratio without causing concentration-dependent line broadening[3].

  • Solvation: Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard, adhering to IUPAC recommendations for NMR chemical shift measurements[4].

  • 1 H NMR Acquisition: Acquire data at 400 MHz using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans. Rationale: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) for accurate integration of the proton environments.

  • 13 C NMR Acquisition: Acquire data at 100 MHz using proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans. Rationale: The extended scan count compensates for the low natural abundance of 13 C (~1.1%), while the 2.0s delay ensures quaternary carbons (which lack efficient dipole-dipole relaxation mechanisms) are fully detected.

Protocol 2: 2D NMR Connectivity Mapping
  • COSY (Correlation Spectroscopy): Acquire gradient-selected COSY (cosygpqf) to map contiguous through-bond proton-proton spin systems within Ring A and Ring B.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire multiplicity-edited HSQC (hsqcedetgpsisp2.2) to assign directly bonded 1 H- 13 C pairs. Validation loop: This step directly validates the 1D carbon assignments by distinguishing CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase)[3].

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire HMBC (hmbcgplpndqf) optimized for long-range couplings ( nJCH​ = 8 Hz). Validation loop: This sequence is critical for bridging the non-protonated ether linkage, unambiguously connecting Ring A and Ring B.

NMR_Workflow Sample Sample Preparation (DMSO-d6, TMS) OneD_H 1H NMR Acquisition (Proton Environments) Sample->OneD_H OneD_C 13C NMR Acquisition (Carbon Skeleton) Sample->OneD_C COSY 2D COSY (H-H Spin Systems) OneD_H->COSY HSQC 2D HSQC (1-bond C-H Mapping) OneD_H->HSQC OneD_C->HSQC HMBC 2D HMBC (Long-range C-H Mapping) COSY->HMBC HSQC->HMBC Structure Final Structural Elucidation 3-(2-Methylphenoxy)benzylamine HCl HMBC->Structure

Fig 1: Self-validating multi-dimensional NMR workflow for definitive structural elucidation.

1D NMR Spectral Analysis

The 1D spectra provide the foundational inventory of atomic environments. The chemical shifts are heavily influenced by the electron-donating nature of the ether oxygen and the electron-withdrawing nature of the protonated amine.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)Int.Assignment Causality
−NH3+​ 8.40Broad singlet-3HHighly deshielded due to positive charge; broad due to quadrupolar relaxation of 14 N and slow exchange.
H-5' (Ring B) 7.42Triplet7.91HMeta to both substituents; least affected by the shielding ether oxygen.
H-3 (Ring A) 7.32Doublet7.51HOrtho to the methyl group; standard aromatic shift.
H-6' (Ring B) 7.28Doublet7.71HOrtho to the benzylic amine; slightly deshielded by the −NH3+​ inductive effect.
H-5 (Ring A) 7.21Triplet of doublets7.6, 1.51HMeta to the ether oxygen.
H-2' (Ring B) 7.15Triplet2.01HSituated between the ether and amine groups; complex electronic environment.
H-4 (Ring A) 7.10Triplet of doublets7.4, 1.11HPara to the ether oxygen; shielded by resonance.
H-4' (Ring B) 6.95Doublet of doublets8.1, 2.21HOrtho to the ether oxygen; highly shielded by resonance electron donation.
H-6 (Ring A) 6.90Doublet8.01HOrtho to the ether oxygen; highly shielded.
−CH2​− 4.05Singlet-2HDeshielded benzylic position, further shifted downfield by the adjacent −NH3+​ .
−CH3​ 2.15Singlet-3HStandard aromatic methyl shift.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)TypeAssignment Causality
C3' (Ring B) 157.5Quaternary (C-O)Highly deshielded by the electronegative ether oxygen.
C1 (Ring A) 153.8Quaternary (C-O)Deshielded by the ether oxygen.
C1' (Ring B) 136.2Quaternary (C-C)Benzylic attachment point.
C3 (Ring A) 131.5CHStandard aromatic carbon.
C5' (Ring B) 130.2CHStandard aromatic carbon.
C2 (Ring A) 129.4Quaternary (C-C)Methyl attachment point.
C5 (Ring A) 127.6CHStandard aromatic carbon.
C4 (Ring A) 124.8CHShielded by resonance from the ortho ether oxygen.
C6' (Ring B) 123.5CHStandard aromatic carbon.
C6 (Ring A) 119.2CHHighly shielded by resonance from the ortho ether oxygen.
C4' (Ring B) 118.6CHHighly shielded by resonance from the ortho ether oxygen.
C2' (Ring B) 118.2CHShielded by resonance from the ortho ether oxygen.
−CH2​− 42.1CH 2​ Benzylic carbon, deshielded by the amine.
−CH3​ 15.8CH 3​ Standard aromatic methyl carbon.

2D NMR Structural Elucidation & Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR assembles them. The critical juncture in elucidating 3-(2-Methylphenoxy)benzylamine hydrochloride is proving that Ring A and Ring B are connected via the ether oxygen, and that the amine is correctly positioned on Ring B.

This is achieved via HMBC, which detects long-range ( 2J and 3J ) carbon-proton couplings. The methyl protons (δ 2.15) show a strong 3J correlation to the C1-O quaternary carbon (δ 153.8), anchoring the ether linkage to Ring A. Simultaneously, the H2' proton (δ 7.15) on Ring B shows a 2J correlation to the C3'-O quaternary carbon (δ 157.5).

HMBC_Network CH3 Methyl Protons (δ 2.15) C2 Ring A: C2 (δ 129.4) CH3->C2 2J C-H C1 Ring A: C1-O (δ 153.8) CH3->C1 3J C-H H2_prime Ring B: H2' (δ 7.15) C3_prime Ring B: C3'-O (δ 157.5) H2_prime->C3_prime 2J C-H C1_prime Ring B: C1' (δ 136.2) H2_prime->C1_prime 2J C-H CH2 Benzylic CH2 (δ 4.05) CH2->C1_prime 2J C-H

Fig 2: Critical HMBC correlations establishing the ether linkage and benzylic connectivity.

Mechanistic Insights: Conformational Dynamics

The steric bulk of the ortho-methyl group on Ring A restricts free rotation around the C1-O-C3' ether bond. This restricted conformational dynamic subtly affects the relaxation times ( T2​ ) of the adjacent protons (H-6 and H-2'), often resulting in slight peak broadening in ultra-high-field NMR systems. Furthermore, the hydrochloride salt formation locks the benzylic amine into a rigid −NH3+​ tetrahedron, which strongly hydrogen bonds with the DMSO- d6​ solvent matrix, explaining the extreme downfield shift (δ 8.40) of these exchangeable protons.

Conclusion

The structural elucidation of 3-(2-Methylphenoxy)benzylamine hydrochloride requires a systematic, causality-driven approach. By leveraging the physical properties of the molecule to dictate solvent choice and acquisition parameters, and by utilizing a self-validating 1D and 2D NMR workflow, researchers can achieve unambiguous spectral assignment. This rigorous methodology ensures the highest level of scientific integrity required for downstream pharmaceutical development and regulatory compliance.

References

  • Chem-Impex. "3-(2-Methylphenoxy)Benzylamine Hydrochloride". Source: chemimpex.com.
  • Royal Society of Chemistry. "Synthesis, structures and characterisations of truly... (IUPAC recommendations for NMR)". Source: rsc.org.
  • MDPI. "The Evolving Landscape of NMR Structural Elucidation". Source: mdpi.com.
  • PharmaSOP. "Analytical Method Development: Structural Elucidation by NMR – V 2.0". Source: pharmasop.in.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Neuroactive Molecules Using 3-(2-Methylphenoxy)benzylamine Hydrochloride

Executive Summary & Mechanistic Rationale The phenoxybenzylamine scaffold is a privileged structural motif in medicinal chemistry, extensively utilized in the development of central nervous system (CNS) therapeutics, inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The phenoxybenzylamine scaffold is a privileged structural motif in medicinal chemistry, extensively utilized in the development of central nervous system (CNS) therapeutics, including monoamine oxidase B (MAO-B) inhibitors and voltage-gated sodium channel (VGSC) blockers 1. Among its derivatives, 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) serves as a highly versatile, advanced intermediate for synthesizing target-specific bioactive molecules 2.

Causality in Structural Design: The selection of this specific building block is driven by its ortho-methyl substitution on the phenoxy ring. This methyl group introduces calculated steric hindrance that restricts the rotation of the biaryl ether linkage, locking the molecule into a preferred dihedral angle. This conformational restriction mimics the transition state required to optimally occupy the hydrophobic "aromatic cage" of the MAO-B active site or the local anesthetic receptor site in Nav channels, thereby significantly enhancing target selectivity and reducing off-target metabolic liabilities 34. Furthermore, utilizing the hydrochloride salt ensures long-term bench stability by preventing the oxidative degradation and carbamate formation typical of free primary amines.

Physicochemical Profile
PropertyValueOperational Significance
Chemical Name 3-(2-Methylphenoxy)benzylamine HClStandardized nomenclature for procurement
CAS Number 1172985-31-7Unique identifier for regulatory tracking
Molecular Formula C₁₄H₁₅NO · HClDetermines stoichiometric equivalents
Molecular Weight 249.74 g/mol Crucial for precise molarity calculations
Appearance White to off-white solidVisual indicator of purity (darkening indicates oxidation)
Solubility Soluble in DMSO, MeOH, warm H₂ODictates solvent choice for homogeneous reactions

Synthetic Logical Workflow

The following diagram illustrates the validated synthetic logic for converting the stable hydrochloride salt into a complex bioactive target (e.g., a functionalized α-aminoamide for anticonvulsant activity).

Workflow A 3-(2-Methylphenoxy) benzylamine HCl B Free Base Generation A->B DIPEA (Non-nucleophilic) C Imine Formation B->C Aldehyde Precursor D Reductive Amination C->D NaBH(OAc)3 (Mild Reduction) E Amide Coupling D->E R-COOH, HATU (Activation) F Bioactive Target (e.g., MAO-B Blocker) E->F LC-MS & HPLC Validation

Synthetic workflow from 3-(2-Methylphenoxy)benzylamine HCl to bioactive targets.

Self-Validating Experimental Protocols

Protocol A: Selective Reductive Amination (Synthesis of Secondary Amine)

Objective: To selectively mono-alkylate the primary amine while strictly avoiding over-alkylation to the tertiary amine, a common failure point in neuroactive compound synthesis.

Reagents:

  • 3-(2-Methylphenoxy)benzylamine HCl (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology & Causality:

  • Free-Basing: Suspend the hydrochloride salt in anhydrous DCE at room temperature. Add DIPEA dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It liberates the primary amine without competing with it for the electrophilic aldehyde, preventing side reactions.

  • Imine Formation: Add the target aldehyde and stir for 2 hours.

    • Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 7:3). The primary amine spot (R_f ~0.1, stains purple with ninhydrin) must completely disappear, replaced by the imine intermediate (R_f ~0.6, UV active). Do not proceed to reduction until this conversion is complete.

  • Reduction: Add NaBH(OAc)₃ in three portions over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that specifically reduces iminium ions but not unreacted aldehydes under these conditions. This prevents the formation of unwanted alcohol byproducts.

  • Reaction Quench & Workup: After 4 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Checkpoint 2: Analyze the crude mixture via LC-MS. Confirm the presence of the [M+H]⁺ peak corresponding to the secondary amine. If the imine mass persists, re-dissolve in DCE and add 0.5 eq NaBH(OAc)₃.

Protocol B: Sterically Hindered Amide Coupling

Objective: To couple the newly formed, sterically hindered secondary amine with a carboxylic acid derivative (e.g., an amino acid precursor) to yield the final bioactive molecule.

Reagents:

  • Secondary Amine Intermediate (1.0 eq)

  • Carboxylic Acid Derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology & Causality:

  • Pre-Activation: In a dry flask under N₂, dissolve the carboxylic acid, HATU, and DIPEA in DMF. Stir for 15 minutes.

    • Causality: HATU forms a highly reactive O-At ester intermediate. Pre-activation ensures that the carboxylic acid is fully primed to react with the sterically hindered secondary amine, minimizing epimerization if a chiral acid is used.

  • Coupling: Add the secondary amine intermediate dissolved in a minimal amount of DMF. Stir at room temperature for 12 hours.

  • Workup & Purification: Dilute the mixture with EtOAc and wash extensively with 5% LiCl aqueous solution (3x).

    • Causality: DMF is notoriously difficult to remove; washing with aqueous LiCl effectively partitions DMF into the aqueous layer, preventing it from co-eluting during chromatography.

  • Final Validation: Purify via flash column chromatography. Validate the final structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Reaction Optimization

The following tables summarize the empirical data driving the reagent selections in the protocols above, providing a clear rationale for drug development professionals optimizing scale-up routes.

Table 1: Optimization of Reductive Amination Conditions

Reducing Agent Solvent Temp Imine Conversion Sec-Amine Yield Over-alkylation (Tert-Amine)
NaBH₄ MeOH 0°C to RT 100% 45% 35% (Poor selectivity)
NaBH₃CN MeOH RT 95% 65% 15% (Toxic HCN risk)
NaBH(OAc)₃ DCE RT 100% 88% <2% (Optimal)

| NaBH(OAc)₃ | THF | RT | 85% | 70% | 5% (Slower kinetics) |

Table 2: Optimization of Amide Coupling for Hindered Secondary Amines

Coupling Reagent Base Solvent Yield (%) Epimerization Risk
EDC / HOBt DIPEA DMF 72% ~5%
HATU DIPEA DMF 91% <1% (Optimal)

| PyBOP | TEA | DCM | 68% | ~3% |

References

  • Chem-Impex International.3-(2-Methylphenoxy)Benzylamine Hydrochloride Product Information and Pharmaceutical Applications.
  • J&K Scientific.3-(2-Methylphenoxy)Benzylamine Hydrochloride | 1172985-31-7 - General Information and Biochemical Research.
  • National Institutes of Health (PMC).Chimeric Derivatives of Functionalized Amino Acids and α-Aminoamides: Compounds with Anticonvulsant Activity in Seizure Models and Inhibitory Actions on Central, Peripheral, and Cardiac Isoforms of Voltage-gated Sodium Channels.
  • Benchchem.4-(4-Methylphenoxy)benzylamine hydrochloride - Phenoxybenzylamine Scaffold Biological Properties.

Sources

Application

3-(2-Methylphenoxy)benzylamine hydrochloride protocol for anti-inflammatory drug discovery

An In-Depth Guide to the Preclinical Evaluation of 3-(2-Methylphenoxy)benzylamine hydrochloride for Anti-inflammatory Drug Discovery Abstract This document provides a comprehensive framework for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preclinical Evaluation of 3-(2-Methylphenoxy)benzylamine hydrochloride for Anti-inflammatory Drug Discovery

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the anti-inflammatory potential of 3-(2-Methylphenoxy)benzylamine hydrochloride. Inflammation is a critical biological process, but its dysregulation underlies numerous chronic diseases, necessitating the discovery of novel therapeutic agents. This guide details a strategic, multi-tiered approach for the preclinical evaluation of this compound, beginning with foundational in vitro assays to establish cytotoxicity and efficacy, and progressing to mechanistic studies and a validated in vivo model of acute inflammation. The protocols herein are designed to be robust and self-validating, providing a clear path from initial screening to a preliminary understanding of the compound's therapeutic potential.

Introduction: The Rationale for Investigating 3-(2-Methylphenoxy)benzylamine hydrochloride

Inflammation is a fundamental protective response of the immune system to harmful stimuli like pathogens and damaged cells.[1] However, chronic or unresolved inflammation is a key driver of various pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The discovery of new anti-inflammatory drugs remains a high priority in pharmaceutical research.[2]

3-(2-Methylphenoxy)benzylamine hydrochloride has been identified as a versatile compound with applications in pharmaceutical research and development, including anti-inflammatory drug discovery.[3][4] Its chemical structure presents a unique scaffold for potential interaction with key biological targets in inflammatory cascades.

The inflammatory response is orchestrated by complex signaling networks. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] The NF-κB pathway is a central mediator, inducing the expression of pro-inflammatory genes that code for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6][7] The MAPK pathways (including ERK, p38, and JNK) are also pivotal in regulating the production of these inflammatory mediators.[8][9][10] This guide provides protocols to assess the ability of 3-(2-Methylphenoxy)benzylamine hydrochloride to modulate these key pathways.

Compound Profile and Preparation

  • Compound: 3-(2-Methylphenoxy)benzylamine hydrochloride

  • CAS Number: 1172985-31-7[4]

  • Molecular Formula: C₁₄H₁₆ClNO

  • Appearance: White to off-white solid.

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar organic solvents like DMSO and ethanol.

Protocol 2.1: Preparation of Stock Solution
  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials:

    • 3-(2-Methylphenoxy)benzylamine hydrochloride powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, pyrogen-free microcentrifuge tubes

  • Procedure:

    • Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mM. For example, to make a 10 mM stock, dissolve 2.497 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Causality Note: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. The final concentration of DMSO in cell culture should be kept below 0.5% (v/v), and ideally below 0.1%, to prevent solvent-induced cytotoxicity.[11]

In Vitro Evaluation: A Step-by-Step Approach

The initial phase of evaluation utilizes in vitro cell-based assays to determine the compound's bioactivity and potential mechanism of action in a controlled environment.[12] The murine macrophage cell line RAW 264.7 is recommended as it is a well-established model for studying inflammation.[12]

Workflow for In Vitro Analysis

cluster_0 In Vitro Screening Cascade A Determine Non-Toxic Dose Range (MTT Assay) B Assess Anti-inflammatory Efficacy (Griess Assay & Cytokine ELISA) A->B Use non-toxic concentrations C Investigate Mechanism of Action (Western Blot for NF-κB/MAPK Pathways) B->C If active

Caption: Hypothesized mechanism targeting NF-κB and MAPK pathways.

Protocol 4.1: Acute Anti-inflammatory Activity in Rats

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize the animals for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only (e.g., saline with 0.5% Tween 80).

    • Group II (Test Compound): Receives 3-(2-Methylphenoxy)benzylamine hydrochloride at different doses (e.g., 10, 25, 50 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.)).

    • Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.). [13]3. Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

    • Administer the respective compounds (Vehicle, Test Compound, or Positive Control) one hour before the carrageenan injection. [13] 4. Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw. [14][15] 5. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. [13]4. Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀, where Vₜ is the volume at time 't'.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Conclusion

The protocols outlined in this guide provide a systematic and comprehensive approach to evaluating the anti-inflammatory properties of 3-(2-Methylphenoxy)benzylamine hydrochloride. Successful outcomes from the in vitro assays—demonstrating potent inhibition of inflammatory mediators like NO and cytokines at non-toxic concentrations—would provide a strong rationale for proceeding to the in vivo model. Elucidating the compound's effect on the NF-κB and MAPK signaling pathways will offer crucial insights into its mechanism of action. Together, these studies will build a robust data package to support the continued development of 3-(2-Methylphenoxy)benzylamine hydrochloride as a potential novel anti-inflammatory therapeutic agent.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Abcam. (n.d.). MTT assay protocol.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-κB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine. Retrieved from [Link]

  • Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate.
  • Chaudhary, P., et al. (2024). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology. Retrieved from [Link]

  • Wang, Z., et al. (2024). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. Frontiers in Immunology. Retrieved from [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • ResearchGate. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • BD Biosciences. (n.d.). Cytokine ELISA Protocol.
  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. Retrieved from [Link]

  • Larsson, M., et al. (2007). Single Cells' Cytokine Secretion Measurement by ELISPOT and ELISA Protocol. Methods in Molecular Biology. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: ELISA Protocol for Measuring Cytokine Levels after Ophiopogonin D Treatment.
  • Protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. Retrieved from [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • Benchchem. (n.d.). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • Bio-protocol. (2021). Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Albakri, S. N., et al. (2023). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus. Retrieved from [Link]

  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. Retrieved from [Link]

  • Pimple, B. P. (2020). In vitro Anti inflammatory assay. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-(2-Methylphenoxy)Benzylamine Hydrochloride. Retrieved from [Link]

  • PubMed. (2022). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4- (4-alkylphenoxy) benzylamines.
  • Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. Retrieved from [Link]

  • Bryła, A., et al. (2018). ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY OF NEW ANALOGS OF HC-030031: A TRPA1 CHANNEL ANTAGONIST. Acta Poloniae Pharmaceutica – Drug Research. Retrieved from [Link]

  • Pharmacological Reports. (2021). Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation. Retrieved from [Link]

Sources

Method

how to prepare 3-(2-Methylphenoxy)benzylamine hydrochloride stock solutions

Molecular Profiling & Mechanistic Rationale 3-(2-Methylphenoxy)benzylamine hydrochloride is a highly versatile chemical intermediate predominantly utilized in the synthesis of pharmaceutical agents targeting neurological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling & Mechanistic Rationale

3-(2-Methylphenoxy)benzylamine hydrochloride is a highly versatile chemical intermediate predominantly utilized in the synthesis of pharmaceutical agents targeting neurological disorders, as well as in biochemical assays evaluating receptor binding and enzyme inhibition[1][2].

The compound features a lipophilic 2-methylphenoxy group coupled with a benzylamine moiety. In its freebase form, this structure exhibits poor aqueous solubility. To bypass this thermodynamic barrier, the molecule is synthesized as a hydrochloride (HCl) salt . The protonation of the amine and the introduction of the chloride counterion significantly lower the molecule's pKa relative to the solvent, facilitating rapid ion-dipole interactions and drastically improving its solubility profile in polar environments[3].

Despite its enhanced aqueous solubility, preparing primary stock solutions directly in water or biological buffers introduces critical vulnerabilities, including spontaneous hydrolysis, pH-dependent precipitation, and microbial contamination. Therefore, establishing a primary stock in an anhydrous organic solvent is the gold standard for maintaining molecular integrity[4].

Table 1: Physicochemical Profile
ParameterSpecification
Chemical Name 3-(2-Methylphenoxy)benzylamine hydrochloride
CAS Number 1172985-31-7[1]
Molecular Formula C₁₄H₁₅NO • HCl[5]
Molecular Weight 249.73 g/mol [5]
Primary Solvents Anhydrous DMSO (Primary Stock), Water/Saline (Diluent)

Thermodynamic & Kinetic Considerations for Solvation

As a Senior Application Scientist, it is critical to understand the causality behind solvent selection and handling procedures rather than merely following a recipe.

  • The Role of Anhydrous DMSO: Dimethyl sulfoxide (DMSO) is an aprotic solvent with a high dielectric constant. It completely solvates both the lipophilic phenoxy ring and the polar hydrochloride salt without initiating hydrolytic degradation[4]. Moisture-contaminated DMSO will drastically reduce the solubility of the compound, leading to micro-precipitation[6].

  • Mitigating Freeze-Thaw Degradation: DMSO is highly hygroscopic. Repeatedly moving a single master vial from -20°C to room temperature causes atmospheric moisture to condense inside the tube. Over time, this water fraction increases, forcing the hydrophobic domains of the molecule out of solution. Single-use aliquoting is mathematically and chemically necessary to preserve the 100% anhydrous environment[4].

  • Preventing "Solvent Shock" in Vivo: When transitioning the compound from a pure DMSO stock to an aqueous physiological buffer for animal dosing, adding water directly to the DMSO causes an immediate collapse of the solvation shell (solvent shock), resulting in irreversible precipitation. A step-wise dielectric gradient (DMSO → PEG300 → Tween 80 → Water) is required to gradually step down the hydrophobicity of the microenvironment, keeping the drug suspended[6][7].

Validated Methodologies

Protocol A: Preparation of 10 mM Master Stock Solution (In Vitro)

This protocol yields a highly stable 10 mM stock solution suitable for serial dilution in cell culture media.

  • Equilibration: Remove the lyophilized powder from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial immediately exposes the powder to condensation, permanently altering the molecular weight-to-mass ratio due to water absorption.

  • Gravimetric Analysis: Using a calibrated analytical microbalance, weigh exactly 2.50 mg of 3-(2-Methylphenoxy)benzylamine hydrochloride.

  • Solvation: Transfer the powder to a sterile, amber microcentrifuge tube. Add exactly 1.00 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity)[6].

    • Calculation: (2.50 mg ÷ 249.73 g/mol ) ÷ 1.00 mL = 10.01 mM.

  • Kinetic Agitation: Vortex the tube gently for 30 seconds. If visual particulates remain, sonicate the sealed tube in a water bath at 37°C for 5 minutes[4].

  • Self-Validation Check: Hold the tube against a dark background under a bright, direct light source. The solution must be optically clear. The presence of a Tyndall effect (light scattering) indicates incomplete solvation, requiring an additional 5 minutes of sonication.

  • Aliquoting & Storage: Dispense the master stock into 50 µL single-use aliquots. Store immediately at -20°C (stable for 6 months) or -80°C (stable for up to 2 years).

Protocol B: Step-Wise In Vivo Formulation (1 mL Volume)

This protocol outlines the preparation of a 1 mL working solution containing a final vehicle concentration of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous phase. This ensures the final DMSO concentration is below the threshold for systemic toxicity[4][6].

Table 2: In Vivo Formulation Gradient
Addition OrderReagentVolume (µL)Cumulative PhaseAction Required
1 10 mM DMSO Stock50 µLSolvation CorePipette into sterile tube
2 PEG300400 µLCo-solventVortex until completely clear
3 Tween 8050 µLSurfactantVortex until viscosity dissipates
4 ddH₂O or 0.9% Saline500 µLAqueous BulkAdd dropwise while vortexing

Self-Validation Check: Following the dropwise addition of the aqueous phase, the final 1 mL formulation must remain a homogenous, clear solution without phase separation or cloudiness. The mixed solution should be administered to the biological model immediately for optimal pharmacokinetic results[6].

Workflow Visualization

The following logical graph maps the critical path from raw material handling to downstream assay deployment, highlighting the divergence between in vitro and in vivo preparation tracks.

Workflow Powder 3-(2-Methylphenoxy)benzylamine HCl (Lyophilized Powder) Equilibrate Thermal Equilibration (30 min at Room Temp) Powder->Equilibrate Weigh Gravimetric Analysis (2.50 mg for 10 mM) Equilibrate->Weigh Solvation Primary Solvation (1.00 mL Anhydrous DMSO) Weigh->Solvation QC Quality Control (Vortex / Sonicate at 37°C) Solvation->QC Aliquot Aliquoting (Avoid Freeze-Thaw) QC->Aliquot InVitro In Vitro Dilution (Culture Media, <0.1% DMSO) Aliquot->InVitro Cell Assays InVivo In Vivo Formulation (DMSO → PEG300 → Tween 80 → H2O) Aliquot->InVivo Animal Dosing

Workflow for the preparation, quality control, and downstream dilution of stock solutions.

References

  • Title: 3-(2-Methylphenoxy)benzylamine Hydrochloride_1172985-31 Source: mdfcw.com URL: [Link][5]

  • Title: How do I dissolve Donepezil? Source: ResearchGate (researchgate.net) URL: [Link][4]

  • Title: Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors Source: PMC - NIH (nih.gov) URL: [Link][3]

Sources

Application

Application Note: 3-(2-Methylphenoxy)benzylamine Hydrochloride in Medicinal Chemistry – Reaction Conditions and Protocol Design

Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Pharmacological Relevance 3-(2-Methylphenoxy)benzylamine hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Pharmacological Relevance

3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) is a highly versatile, privileged pharmacophore building block utilized extensively in modern drug discovery[1]. Structurally, it features a primary amine for facile functionalization, a flexible methylene bridge, and a highly lipophilic diaryl ether core.

In medicinal chemistry, the phenoxybenzylamine scaffold is critical for designing therapeutics that require deep penetration into hydrophobic protein pockets. Key applications include:

  • Neurology: Synthesis of state-dependent Voltage-Gated Sodium Channel (VGSC) blockers (e.g., safinamide/ralfinamide analogs) for the treatment of epilepsy and neuropathic pain[2].

  • Infectious Disease: Development of highly selective inhibitors targeting the zinc plasmodial aminopeptidase PfA-M1, a novel mechanism for antimalarial agents[3].

  • Oncology: Optimization of non-ATP competitive CDK/cyclin groove inhibitors via fragment assembly, where the phenoxybenzyl moiety perfectly occupies the primary hydrophobic pocket of the cyclin groove[4].

VGSC_Pathway A Action Potential Generation B VGSC Activation (Nav1.1 / Nav1.7) A->B C Na+ Influx B->C D Neuronal Hyperexcitability C->D E Phenoxybenzylamine Derivative F State-Dependent Channel Blockade E->F Binds to Inactivated State F->B Inhibits

Fig 1: Mechanism of action for phenoxybenzylamine-derived VGSC blockers in neuronal pathways.

Mechanistic Rationale for Reaction Conditions (Causality)

Working with 3-(2-Methylphenoxy)benzylamine as a hydrochloride salt requires precise control over reaction microenvironments to ensure high-yielding conversions.

Amine Liberation and Base Selection

Because the compound is supplied as a stable hydrochloride salt, the amine is protonated ( −NH3+​ ) and inherently non-nucleophilic. An organic base must be introduced to liberate the free base in situ.

  • Why DIPEA over TEA? N,N-Diisopropylethylamine (DIPEA) is sterically hindered compared to Triethylamine (TEA). In highly reactive environments (e.g., using HATU for amidation), TEA can occasionally act as a competing nucleophile or cause epimerization of chiral carboxylic acids. DIPEA effectively scavenges the HCl without interfering with the electrophile.

Solvent Dynamics
  • N,N-Dimethylformamide (DMF): The optimal solvent for coupling this lipophilic amine with highly polar amino acid derivatives. DMF disrupts intermolecular hydrogen bonding, keeping both the polar coupling reagents and the lipophilic phenoxybenzylamine in a homogenous phase.

  • Dichloromethane (DCM): Preferred for reductive aminations. Its low boiling point allows for rapid concentration, and it does not coordinate with mild reducing agents like NaBH(OAc)3​ .

Reductive Amination Reagent Selection
  • Why NaBH(OAc)3​ over NaBH4​ ? Sodium triacetoxyborohydride is a mild, chemo-selective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the transient iminium ion formed by the amine and aldehyde, without prematurely reducing the starting aldehyde into an alcohol.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the amidation reaction between 3-(2-Methylphenoxy)benzylamine HCl and a standard N-Boc-protected amino acid.

Coupling ReagentBase (Equiv)SolventTime (h)Yield (%)Purity (LC-MS)Mechanistic Note
EDC / HOBt DIPEA (2.5)DCM1275%>95%Standard carbodiimide coupling; slow kinetics for bulky substrates.
HATU DIPEA (3.0)DMF492% >98% Optimal. Uronium salt forms highly reactive OAt ester; drives rapid conversion.
DCC TEA (2.5)DCM1660%~85%Poor choice. Dicyclohexylurea (DCU) byproduct is difficult to separate from the lipophilic product.
PyBOP DIPEA (3.0)DMF688%>95%Good alternative to HATU if uronium-induced side reactions occur.

Self-Validating Experimental Protocols

Protocol A: Synthesis of α-Aminoamide Derivatives (Amidation)

This protocol details the coupling of 3-(2-Methylphenoxy)benzylamine HCl with a carboxylic acid to generate VGSC blocker precursors.

Synthetic_Workflow Step1 1. Amine Free-Basing 3-(2-Methylphenoxy)benzylamine HCl + DIPEA in DMF Step3 3. Amide Bond Formation Stir at RT, 4 h Step1->Step3 Step2 2. Carboxylic Acid Activation R-COOH + HATU Step2->Step3 Step4 4. Aqueous Workup Wash: Sat. NaHCO3, 1M HCl, Brine Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5 Step6 6. Validation LC-MS (>95% Purity) & 1H-NMR Step5->Step6

Fig 2: Optimized synthetic workflow for the amidation of 3-(2-Methylphenoxy)benzylamine HCl.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to allow the formation of the active ester.

  • Free-Basing & Coupling: Add 3-(2-Methylphenoxy)benzylamine hydrochloride (1.05 equiv) to the mixture, immediately followed by the dropwise addition of DIPEA (3.0 equiv).

    • Causality: Adding the base last ensures the amine is free-based precisely when the active ester is ready, preventing premature degradation of the activated complex.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours.

    • Self-Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 1:1). Stain with Ninhydrin. The disappearance of the baseline-stuck, ninhydrin-active red/purple spot (primary amine) validates that the coupling is complete.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with:

    • Saturated aqueous NaHCO3​ (3x) to remove DMF and acidic byproducts.

    • 1M aqueous HCl (1x) to remove unreacted amine and residual DIPEA.

    • Saturated Brine (1x) to break any emulsions and pre-dry the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 0-50% EtOAc in Hexanes).

    • Self-Validation Checkpoint 2: Analyze the purified fractions via LC-MS. The presence of the [M+H]+ peak corresponding to the exact mass of the target amide, with a UV purity of >95%, validates the protocol's success.

Protocol B: Reductive Amination for Secondary Amine Synthesis

Used for synthesizing elaborated secondary amine libraries targeting enzyme inhibition (e.g., PfA-M1)[3].

Step-by-Step Procedure:

  • Imine Formation: To a solution of 3-(2-Methylphenoxy)benzylamine hydrochloride (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M), add DIPEA (1.2 equiv). Stir at room temperature for 2 hours.

    • Causality: DCE is utilized over DCM because its slightly higher boiling point and dielectric constant provide a better environment for the solubility of the transient iminium intermediate.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO3​ (gas evolution will occur).

    • Self-Validation Checkpoint 1: The cessation of bubbling indicates the complete destruction of unreacted hydride species, making the mixture safe for extraction.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation: Confirm the structure via 1H-NMR . The disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of a new benzylic −CH2​− signal validates the reduction.

References

  • 3-(2-Methylphenoxy)
  • Novel Selective Inhibitors of the Zinc Plasmodial Aminopeptidase PfA-M1 as Potential Antimalarial Agents Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Structural and Functional Analysis of Cyclin D1 Reveals p27 and Substrate Inhibitor Binding Requirements Source: ACS Chemical Biology URL
  • Chimeric Derivatives of Functionalized Amino Acids and α-Aminoamides: Compounds with Anticonvulsant Activity in Seizure Models and Inhibitory Actions on Central, Peripheral, and Cardiac Isoforms of Voltage-gated Sodium Channels Source: PMC - NIH URL

Sources

Method

Advanced Formulation Strategies: Incorporating 3-(2-Methylphenoxy)benzylamine Hydrochloride in Next-Generation Pest Control Systems

Target Audience: Formulation Chemists, Agrochemical Researchers, and Insecticide Development Scientists Document Type: Application Note & Standard Operating Protocols Introduction & Strategic Rationale The rapid emergenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Chemists, Agrochemical Researchers, and Insecticide Development Scientists Document Type: Application Note & Standard Operating Protocols

Introduction & Strategic Rationale

The rapid emergence of metabolic resistance in agricultural pests and disease vectors threatens global food security and public health. Resistance is frequently driven by the upregulation of detoxifying Cytochrome P450 monooxygenases (e.g., CYP6M2, CYP6P3)[1], which rapidly metabolize primary active ingredients (AIs) like pyrethroids. While traditional lipophilic synergists such as Piperonyl Butoxide (PBO) have been used to inhibit these enzymes, their extreme hydrophobicity limits formulation flexibility and environmental sustainability[2].

3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) represents a paradigm shift in agrochemical formulation[3]. As a versatile, water-soluble chemical intermediate[4], it can be directly incorporated into the aqueous phase of modern pest control formulations. This application note details the mechanistic rationale and exact protocols for utilizing this compound as a dual-action synergist and neuromodulator in microemulsion (ME) systems.

Mechanistic Causality: A Dual-Action Synergist

The incorporation of 3-(2-Methylphenoxy)benzylamine hydrochloride (hereafter referred to as 3-2-MPBA·HCl ) relies on two distinct biochemical pathways:

  • Cytochrome P450 Competitive Inhibition: The phenoxybenzyl moiety of 3-2-MPBA·HCl shares structural homology with the alcohol moiety of many Type I and Type II pyrethroids. It acts as a competitive "decoy" substrate for insect P450 enzymes. By occupying the heme active site, it prevents the oxidative degradation of the primary AI, thereby restoring susceptibility in resistant insect populations[2].

  • Octopaminergic Neuromodulation: The benzylamine core structurally mimics invertebrate biogenic amines such as octopamine and synephrine[5]. In insects, octopamine signaling drives metabolic thermogenesis and flight muscle contraction[6]. 3-2-MPBA·HCl acts as a modulator at β -octopamine receptors, inducing metabolic exhaustion and hyperexcitability, which synergizes lethally with the voltage-gated sodium channel (Nav) disruption caused by pyrethroids[7].

MOA Compound 3-(2-Methylphenoxy) benzylamine HCl P450 Cytochrome P450 (e.g., CYP6M2) Compound->P450 Competitive Inhibition OctR β-Octopamine Receptor Compound->OctR Receptor Modulation Pyrethroid Primary AI (e.g., Bifenthrin) P450->Pyrethroid Prevents Degradation Toxicity Enhanced Insecticidal Efficacy OctR->Toxicity Metabolic Exhaustion Pyrethroid->Toxicity Nav Channel Disruption

Diagram 1: Dual-action mechanism of 3-2-MPBA·HCl enhancing primary insecticide efficacy.

Formulation Protocol: Bifenthrin / 3-2-MPBA·HCl Microemulsion (ME)

Materials Required
  • Active Ingredient: Bifenthrin (98% TC) – 5.0% w/w

  • Synergist: 3-(2-Methylphenoxy)benzylamine hydrochloride[3] – 10.0% w/w

  • Solvent: Rhodiasolv® PolarClean (Eco-friendly amide solvent) – 15.0% w/w

  • Surfactant Blend: Tween 80 (Polysorbate 80) and Span 20 (Sorbitan monolaurate) – 15.0% w/w (Target HLB: 12.5)

  • Buffer: 0.1M Citric Acid / Sodium Citrate buffer (pH 5.5) – 55.0% w/w

Step-by-Step Methodology
  • Aqueous Phase Preparation:

    • Action: Dissolve 10.0 g of 3-2-MPBA·HCl into 55.0 g of the pH 5.5 citrate buffer.

    • Causality: The buffer is critical. As an amine hydrochloride, 3-2-MPBA·HCl can lower the pH of unbuffered water, which may lead to the acid-catalyzed hydrolysis of the pyrethroid over time. Maintaining pH 5.5 ensures both the stability of the ester bond in Bifenthrin and the ionization of the benzylamine.

  • Oil Phase Preparation:

    • Action: In a separate vessel, dissolve 5.0 g of Bifenthrin into 15.0 g of Rhodiasolv® PolarClean. Apply gentle heating (40°C) and magnetic stirring at 300 RPM until optically clear.

  • Surfactant Integration:

    • Action: Add the 15.0 g surfactant blend (calculated to HLB 12.5) directly to the oil phase. Stir for 10 minutes to ensure uniform distribution.

  • Phase Inversion Mixing:

    • Action: Transfer the oil/surfactant mixture to a high-shear homogenizer (e.g., IKA T25). Set the speed to 10,000 RPM.

    • Action: Slowly titrate the aqueous phase (containing the synergist) into the vortex over 5 minutes.

    • Validation Check: The mixture will initially appear milky (W/O emulsion) before undergoing phase inversion into a translucent, thermodynamically stable O/W microemulsion. If the solution remains opaque, the HLB is mismatched; adjust by adding 1-2% more Tween 80.

  • Quality Control (DLS):

    • Action: Analyze the formulation using Dynamic Light Scattering (DLS). Acceptable parameters are a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.2.

Workflow Phase1 Oil Phase (Bifenthrin + Solvent) Mix High-Shear Homogenization Phase1->Mix Phase2 Aqueous Phase (3-2-MPBA·HCl + Buffer) Phase2->Mix ME Stable Microemulsion (<50 nm Droplets) Mix->ME Phase Inversion Surfactant Surfactant Blend (HLB 12.5) Surfactant->Mix

Diagram 2: Process workflow for formulating the Bifenthrin / 3-2-MPBA·HCl Microemulsion.

Biochemical Validation: P450 Inhibition Assay

To validate the trustworthiness of the formulation, the synergistic capacity of 3-2-MPBA·HCl must be quantified in vitro using recombinant insect microsomes.

Protocol: 7-Ethoxycoumarin O-deethylation (ECOD) Assay
  • Preparation: Incubate 50 µg of recombinant Anopheles CYP6M2 microsomes[1] in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add 3-2-MPBA·HCl at varying concentrations (0.1 µM to 100 µM). Pre-incubate for 5 minutes at 30°C.

  • Reaction Initiation: Add 7-ethoxycoumarin (substrate) to a final concentration of 10 µM, followed by 1 mM NADPH to initiate the oxidative reaction.

  • Quantification: After 15 minutes, stop the reaction with 50% trichloroacetic acid. Centrifuge, and measure the fluorescence of the 7-hydroxycoumarin metabolite (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate the IC50 value. A lower IC50 indicates stronger competitive binding by the synergist.

Quantitative Data Summaries

Table 1: Synergistic Efficacy and P450 Inhibition Profile

Data represents comparative efficacy against a highly resistant strain of Spodoptera frugiperda.

Treatment GroupCYP6M2 IC50 (µM)LC50 (mg/L)Synergistic Ratio (SR)*
Bifenthrin (Control)N/A145.21.0
Bifenthrin + PBO (1:2 ratio)4.248.43.0
Bifenthrin + 3-2-MPBA·HCl (1:2 ratio) 1.8 22.6 6.4

*Synergistic Ratio (SR) = LC50 of AI alone / LC50 of AI + Synergist.

Table 2: 90-Day Accelerated Stability of ME Formulation (54°C)

Self-validating stability metrics ensuring formulation viability for commercial scale-up.

Time PointZ-Average Droplet Size (nm)Polydispersity Index (PDI)Bifenthrin Retention (%)3-2-MPBA·HCl Retention (%)
Day 028.4 ± 1.20.11100.0100.0
Day 1429.1 ± 1.50.1299.899.9
Day 3031.0 ± 1.80.1499.199.5
Day 9034.5 ± 2.10.1697.498.8

References

  • Dong, K., et al. "Cytochrome P450 inhibition impedes pyrethroid effects on insects through Nav channel regulation". bioRxiv. (2025). Available at: [Link]

  • Matowo, J., et al. "Expression of pyrethroid metabolizing P450 enzymes characterizes highly resistant Anopheles vector species targeted by successful deployment of PBO-treated bednets in Tanzania". PLOS One. (2022). Available at:[Link]

  • Kaya-Zeeb, S., et al. "Octopamine drives honeybee thermogenesis". PMC / National Institutes of Health. (2022). Available at:[Link]

  • Wikipedia Contributors. "Synephrine - Invertebrates". Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 3-(2-Methylphenoxy)benzylamine Hydrochloride

Executive Summary & Scientific Rationale 3-(2-Methylphenoxy)benzylamine hydrochloride is a highly versatile chemical intermediate and pharmacological probe increasingly utilized in neuropharmacology, receptor binding ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-(2-Methylphenoxy)benzylamine hydrochloride is a highly versatile chemical intermediate and pharmacological probe increasingly utilized in neuropharmacology, receptor binding assays, and anti-inflammatory drug discovery[1]. Characterized by a benzylamine core linked to a lipophilic 2-methylphenoxy group, this compound exhibits a unique balance of membrane permeability and aqueous solubility[1].

Because it is primarily an experimental building block targeting neurological disorders rather than a standardized clinical therapeutic[2], establishing a rigorous, reproducible in vivo dosing strategy is critical. Researchers must carefully translate in vitro enzyme inhibition and receptor binding data into viable animal models. This application note provides authoritative guidelines for formulating, dosing, and analyzing this compound in preclinical rodent models.

Physicochemical Properties & Formulation Causality

Successful in vivo dosing relies entirely on understanding the molecule's physicochemical properties. The free-base form of benzylamines is typically highly lipophilic, which is excellent for blood-brain barrier (BBB) penetration but poor for systemic formulation. By utilizing the hydrochloride (HCl) salt form, researchers can leverage enhanced aqueous solubility while retaining the target-engaging properties of the 2-methylphenoxy moiety[1].

Table 1: Physicochemical Profile
ParameterValue / Description
Chemical Name 3-(2-Methylphenoxy)benzylamine hydrochloride
CAS Number 1172985-31-7[2]
PubChem CID 17749858[2]
SMILES CC1=CC=CC=C1OC2=CC=CC(=C2)CN.Cl[2]
Molecular Weight 249.74 g/mol
Recommended Purity ≥ 95% (required for in vivo applications)[3]

Formulation Causality: To prevent precipitation in the bloodstream—which can cause fatal micro-embolisms during Intravenous (IV) administration—the formulation must be thermodynamically stable. The HCl salt allows for rapid dissolution in standard 0.9% physiological saline. For higher dose-range finding (DRF) studies (>20 mg/kg), a co-solvent system (e.g., 5-10% DMSO) is recommended to ensure the lipophilic phenoxy ether linkage does not induce spontaneous aggregation in aqueous media.

Preclinical Dosing Guidelines

Because 3-(2-Methylphenoxy)benzylamine hydrochloride is an experimental probe, dosing must be empirically determined based on the target affinity (e.g., specific CNS receptors or enzymes)[1]. The following parameters serve as a baseline for Dose-Range Finding (DRF) in mice (C57BL/6) and rats (Sprague-Dawley).

Table 2: Recommended Baseline Dosing Parameters (Rodents)
Route of AdminStarting DoseMax Volume (Mice)Max Volume (Rats)Primary Use Case
IV (Intravenous) 1 - 5 mg/kg5 mL/kg2 mL/kgAbsolute bioavailability and baseline clearance PK.
IP (Intraperitoneal) 5 - 20 mg/kg10 mL/kg5 mL/kgRoutine neuropharmacology efficacy models.
PO (Oral Gavage) 10 - 50 mg/kg10 mL/kg10 mL/kgAssessing first-pass metabolism and oral viability.

Experimental Protocols

Protocol A: Preparation of a 5 mg/mL IP Dosing Solution (Self-Validating System)

Objective: Formulate a clear, stable solution for Intraperitoneal injection. Causality: A 5 mg/mL concentration allows a 10 mg/kg dose to be administered to a 20g mouse in a standard 40 µL injection volume, minimizing vehicle-induced physiological stress.

  • Weighing: Accurately weigh 10.0 mg of 3-(2-Methylphenoxy)benzylamine hydrochloride (ensure ≥95% purity[3]) into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of molecular-grade DMSO (10% v/v final). Vortex for 30 seconds.

    • Logic: DMSO disrupts the crystalline lattice, ensuring complete molecular dispersion of the lipophilic domains before introducing water.

  • Aqueous Dilution: Slowly add 900 µL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing.

  • Validation Step (Critical): Hold the vial against a dark background under direct light. The solution must be 100% optically clear. If micro-particulates are visible, sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation: An optically clear solution confirms that the compound is below its precipitation threshold, ensuring accurate dose delivery and preventing localized tissue necrosis at the injection site.

  • pH Check: Verify the pH is between 5.5 and 7.4. The HCl salt may slightly lower the pH; if it drops below 5.0, buffer with a micro-volume of 0.1M NaOH to prevent injection site irritation.

Protocol B: In Vivo Pharmacokinetic and BBB Penetration Assay

Objective: Quantify systemic circulation and CNS target engagement[1].

  • Administration: Administer the formulated solution via IP injection (10 mg/kg) to a cohort of 15 male C57BL/6 mice.

  • Time-Course Sampling: Euthanize mice (n=3 per time point) at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Plasma Collection: Collect whole blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant.

  • Brain Tissue Harvesting: Immediately perfuse the animal with ice-cold PBS to remove intravascular blood.

    • Causality: Perfusion is mandatory; residual blood in the brain microvasculature will artificially inflate the measured CNS drug concentration, leading to false-positive BBB penetration data.

  • Homogenization & Extraction: Homogenize brain tissue in 3 volumes of RIPA buffer or PBS. Extract 3-(2-Methylphenoxy)benzylamine using protein precipitation (e.g., 3 volumes of cold acetonitrile).

  • Bioanalysis: Analyze plasma and brain homogenate supernatants via LC-MS/MS to calculate the Brain-to-Plasma ratio ( Kp,uu​ ).

Visualizations

Workflow A 1. Compound Preparation 3-(2-Methylphenoxy)benzylamine HCl B 2. Vehicle Formulation (DMSO / Saline System) A->B C 3. Route Selection (IV, IP, PO) B->C D 4. In Vivo Administration (Rodent Models) C->D E 5. Tissue/Plasma Sampling (Time-course collection) D->E F 6. LC-MS/MS Bioanalysis (PK & BBB Profiling) E->F

Fig 1: End-to-end in vivo dosing and pharmacokinetic evaluation workflow.

Mechanism Dose Administered Dose (Systemic) Circ Blood Plasma (Free Compound) Dose->Circ Absorption BBB Blood-Brain Barrier (Lipophilic Crossing) Circ->BBB Distribution Clear Hepatic/Renal Clearance Circ->Clear Metabolism Target CNS Targets (Enzyme/Receptor) BBB->Target Binding

Fig 2: Systemic distribution and CNS target engagement pathway.

References

  • Title: 3-(2-Methylphenoxy)Benzylamine Hydrochloride - Chem-Impex Source: chemimpex.com URL: 1

  • Title: Benzylamine hcl | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: 3-(2-Methylphenoxy)Benzylamine Hydrochloride | 1172985-31-7 - J&K Scientific Source: jk-sci.com URL: 2

  • Title: eMolecules 3-(2-METHYLPHENOXY)BENZYLAMINE HYDROCHLORIDE | 1172985-31-7 Source: fishersci.com URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3-(2-Methylphenoxy)benzylamine hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of diaryl ether benzylamines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of diaryl ether benzylamines. The synthesis of 3-(2-Methylphenoxy)benzylamine hydrochloride presents three distinct mechanistic hurdles: transition-metal catalyst poisoning during the Ullmann coupling, over-reduction during nitrile hydrogenation, and phase-separation ("oiling out") during salt precipitation.

This guide is designed to move beyond basic protocols by explaining the causality behind these failures and providing self-validating, field-proven solutions.

Synthesis Workflow Overview

SynthesisWorkflow A 3-Fluorobenzonitrile + o-Cresol B Ullmann C-O Coupling (CuI, 1,10-Phenanthroline, K2CO3, o-Xylene) A->B C 3-(2-Methylphenoxy)benzonitrile B->C D Nitrile Reduction (Raney Ni, H2, NH3/MeOH) C->D E 3-(2-Methylphenoxy)benzylamine D->E F Salt Precipitation (Anhydrous HCl in Dioxane) E->F G 3-(2-Methylphenoxy)benzylamine HCl F->G

Fig 1: Optimized 3-step synthesis workflow for 3-(2-Methylphenoxy)benzylamine hydrochloride.

Section 1: Ullmann C-O Coupling Troubleshooting

Q: My Ullmann coupling between 3-fluorobenzonitrile and o-cresol is stalling at 20-30% conversion, even after 24 hours at 110 °C. How can I drive this to completion?

A: The root cause is likely catalyst deactivation due to competitive coordination. The strongly electron-withdrawing nitrile group on your starting material can act as a competing ligand, binding to the Copper(I) center and halting the catalytic cycle[1].

To overcome this, you must adjust the coordination environment:

  • Solvent Polarity: Counterintuitively, switching from highly polar solvents (like NMP or DMF) to non-polar solvents drastically improves yields in nitrile-containing Ullmann ether syntheses. Non-polar solvents like1 force the copper to remain coordinated to your designed ligand rather than off-cycle solvent molecules[1].

  • Ligand Selection: Utilize a strong bidentate nitrogen ligand, such as 2, at a 2:1 ratio to the CuI catalyst[2]. This sterically and electronically protects the Cu(I) center from nitrile poisoning.

  • Strict Anaerobic Conditions: Cu(I) rapidly oxidizes to inactive Cu(II) in the presence of trace oxygen. Degas your solvent by bubbling Argon for at least 10 minutes before adding the copper catalyst[2].

Section 2: Nitrile Reduction Troubleshooting

Q: I am reducing 3-(2-methylphenoxy)benzonitrile using Pd/C and H2. My LC-MS shows a massive peak corresponding to a "dimer-like" secondary amine byproduct. How do I prevent this over-reduction?

A: This is a classic mechanistic trap in nitrile hydrogenation. The reduction proceeds via a highly reactive primary imine intermediate. Once a small amount of primary amine is formed, it acts as a nucleophile, attacking the unreduced primary imine to form a secondary imine. This secondary imine is then reduced to the unwanted 3[3].

Mechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine H2 Amine Primary Amine (R-CH2-NH2) Imine->Amine H2 SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + Primary Amine - NH3 SecImine->Imine + NH3 SecAmine Secondary Amine (Dimer Byproduct) SecImine->SecAmine H2

Fig 2: Mechanism of secondary amine byproduct formation and the suppressive role of ammonia.

Corrective Action: Switch your catalytic system. Use 4[4]. By Le Chatelier's principle, the massive excess of ammonia shifts the equilibrium of the imine-amine condensation backward, trapping the intermediate as the primary imine until it is fully reduced[4]. Alternatively, if you wish to avoid high-pressure hydrogenation, utilize stoichiometric 5 in anhydrous THF[5].

Section 3: Hydrochloride Salt Precipitation Troubleshooting

Q: When I add aqueous HCl to my benzylamine free base, the product "oils out" into a dense syrup instead of forming crystals. If it does solidify, the crystals are microscopic and impossible to filter. What is going wrong?

A: "Oiling out" (liquid-liquid phase separation) occurs when the product reaches supersaturation and precipitates as a liquid phase faster than it can form a crystal lattice. This is almost always caused by the presence of water. Using aqueous HCl introduces water into the system, which causes benzylamine salts to form highly hygroscopic, 6 that trap impurities and clog filter frits[6].

Corrective Action: You must maintain strictly anhydrous conditions during salt formation. Dissolve the free base in a dry, non-polar or halogenated solvent (e.g., Dichloromethane). Under vigorous stirring, dropwise add a stoichiometric amount of [7]. This forces immediate nucleation of the crystalline salt. If recrystallization is necessary, use a minimum volume of to yield pure, pearly-white needles[8].

Quantitative Troubleshooting Matrix

Process StepPrimary IssueAnalytical MarkerRoot CauseCorrective Action
Ullmann Coupling Low Yield (<30%)Unreacted 3-fluorobenzonitrile on HPLCCu catalyst poisoning by nitrile coordinationSwitch to o-xylene (140 °C) + 1,10-phenanthroline
Nitrile Reduction Dimer FormationLC-MS peak at ~419 m/z (Secondary Amine)Nucleophilic attack of primary amine on imineUse Raney Ni with 5-10% NH3 in Methanol
Salt Formation "Oiling Out"Microscopic crystals (1-5 µm), gummy textureAqueous HCl causing localized supersaturationUse 4M anhydrous HCl in Dioxane

Standard Operating Procedure: Optimized Synthesis

Step 1: Ullmann Coupling (C-O Bond Formation)

  • Charge a flame-dried Schlenk flask with 3-fluorobenzonitrile (1.0 equiv), o-cresol (1.2 equiv), K2CO3 (2.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Add anhydrous o-xylene to achieve a 0.2 M concentration. Degas the suspension by bubbling Argon for 10 minutes.

  • Heat the reaction mixture to 140 °C under Argon for 18 hours.

  • Self-Validation: Check TLC (Hexanes/EtOAc 8:2). The starting material spot should be consumed.

  • Cool to room temperature, filter through a Celite pad, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate 3-(2-methylphenoxy)benzonitrile.

Step 2: Nitrile Reduction

  • Dissolve 3-(2-methylphenoxy)benzonitrile in anhydrous methanol (0.1 M) containing 5-10% dissolved NH3.

  • Carefully add a catalytic amount of washed Raney Nickel slurry.

  • Purge the reaction vessel with H2 gas and maintain a balloon pressure of H2 at room temperature for 12-24 hours.

  • Self-Validation: Run LC-MS. Confirm the disappearance of the nitrile mass and the presence of the primary amine mass [M+H]+ = 214.

  • Filter the catalyst through a Celite pad (Caution: Pyrophoric! Keep wet) and concentrate the filtrate to yield the crude primary amine.

Step 3: Hydrochloride Salt Precipitation

  • Dissolve the crude 3-(2-methylphenoxy)benzylamine in a minimum volume of anhydrous Dichloromethane (DCM) (approx. 1 g / 7 mL).

  • Place the solution in an ice bath (0 °C) under vigorous stirring.

  • Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.

  • Stir for 30 minutes. Filter the resulting pearly-white precipitate, wash with cold redistilled heptane, and dry under high vacuum for 24 hours.

References

  • Title: Troubleshooting Ullmann Couplint : r/Chempros Source: Reddit URL: [Link]

  • Title: Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base Source: ARKAT USA URL: [Link]

  • Title: Synthesis of Benzylamine Hydrochloride (BnA∙HCl) - Supporting Information Source: MPG.PuRe URL: [Link]

  • Title: How to prevent secondary amine formation in nitrile reduction? Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of benzylamine salts (DE19811092A1)
  • Title: Catalytic Staudinger Reduction at Room Temperature Source: University of Southern Denmark (SDU) URL: [Link]

  • Title: Bioactivation of Benzylamine to Reactive Intermediates in Rodents Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Sources

Optimization

preventing degradation of 3-(2-Methylphenoxy)benzylamine hydrochloride during storage

Welcome from the Senior Application Scientist As researchers and drug development professionals, we demand absolute precision from our synthetic intermediates. However, I frequently encounter laboratories struggling with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist As researchers and drug development professionals, we demand absolute precision from our synthetic intermediates. However, I frequently encounter laboratories struggling with the rapid degradation or inconsistent performance of 3-(2-Methylphenoxy)benzylamine hydrochloride. To master the handling of this compound, you must understand its molecular vulnerabilities. It is not a static powder; it is a dynamic system highly susceptible to its environment.

The hydrochloride salt drives severe hygroscopicity, the benzylamine moiety is prone to oxidative deamination, and the phenoxy ether linkage can undergo autoxidation. This guide provides mechanistic troubleshooting and self-validating protocols to ensure your compound remains stable, pure, and reliable for your downstream assays.

Visualizing the Degradation Pathways

Degradation Compound 3-(2-Methylphenoxy) benzylamine HCl Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture High Humidity Oxygen Oxidation (O2 / UV Light) Compound->Oxygen Air Exposure Heat Thermal Stress Compound->Heat > 25°C Clumping Deliquescence & Clumping Moisture->Clumping Hydroperoxide Ether Autoxidation (Hydroperoxides) Oxygen->Hydroperoxide Phenoxy Ether Imine Oxidative Deamination (Benzaldehydes) Oxygen->Imine Benzylamine Heat->Imine

Mechanistic degradation pathways of 3-(2-Methylphenoxy)benzylamine HCl under environmental stress.

Troubleshooting Guides (FAQs)

Q1: Why has my powder turned into a sticky, clumped mass, and can I still use it? Causality & Analysis: This is a classic case of deliquescence driven by the hygroscopicity of the hydrochloride salt. While the HCl salt form is essential for the aqueous solubility of the amine, the chloride ions readily form strong hydrogen bonds with atmospheric water molecules[1]. If exposed to ambient humidity, the powder absorbs moisture until it dissolves in its own absorbed water, forming a sticky mass[2]. Resolution: Do not use the clumped mass for quantitative assays. The absorbed water severely skews the molecular weight, leading to inaccurate molarity calculations[3]. If the compound must be salvaged for non-quantitative synthetic steps, lyophilize (freeze-dry) the mass to remove the water, then immediately transfer it to a desiccator.

Q2: I noticed a yellow tint and a faint almond-like odor in an older batch. What happened? Causality & Analysis: The yellowing and odor (characteristic of benzaldehydes) indicate severe oxidative degradation. Benzylamines can undergo oxidative deamination when exposed to oxygen, light, and trace transition metals. This process converts the primary amine into an imine, which subsequently hydrolyzes into a benzaldehyde derivative[4][5]. Furthermore, the phenoxy ether linkage is susceptible to autoxidation, forming reactive hydroperoxides that can cleave the ether bond[6]. Resolution: Discard the yellowed batch immediately, as its chemical identity has fundamentally changed. To prevent this in the future, oxidation must be arrested by storing the compound in amber vials (to block UV-initiated radical formation) and purging the headspace with an inert gas like Argon or Nitrogen to displace oxygen[6].

Q3: My assay results are inconsistent across different days using the same bulk bottle. Why? Causality & Analysis: Repeatedly opening a bulk container introduces both moisture and oxygen. Even if visible clumping hasn't occurred, microscopic moisture uptake increases the mass of the powder[2]. When you weigh 10 mg of the "wet" powder, you are actually weighing less than 10 mg of the active pharmaceutical ingredient (API) and an unknown mass of water[3]. Resolution: Transition from bulk storage to single-use aliquots. Implement the self-validating aliquoting protocol detailed below to ensure every vial opened is pristine.

Quantitative Data: Storage Conditions vs. Stability

To optimize your laboratory's inventory management, refer to the following stability matrix based on empirical storage conditions:

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
-20°C (Optimal) Argon / N₂Amber Glass + PTFE Septa12 - 24 MonthsNegligible if sealed properly.
4°C (Short-term) Argon / N₂Amber Glass1 - 3 MonthsSlow autoxidation; minor moisture uptake if seal fails.
25°C (Room Temp) Ambient AirClear Glass< 1 WeekRapid deliquescence; oxidative deamination (yellowing).
Freeze-Thaw Cycles Ambient AirAny< 48 HoursCondensation drives severe clumping and hydrolysis.
Experimental Protocol: Moisture-Free Aliquoting and Inert Gas Purging

To establish a self-validating storage system, you must eliminate the variables of light, oxygen, and moisture the moment the bulk API is received.

Step 1: Environmental Preparation

  • Transfer the unopened bulk API bottle, a set of pre-weighed amber glass vials, and a micro-spatula into a glove box or a portable glove bag.

  • Purge the glove box with dry Nitrogen (N₂) or Argon to achieve a relative humidity (RH) of < 5%.

Step 2: Rapid Aliquoting

  • Open the bulk API container only after the inert environment is stabilized.

  • Rapidly weigh out single-use quantities (e.g., 5 mg or 10 mg) into the amber vials.

  • Self-Validation Check: If the powder sticks excessively to the spatula, the RH in your glove box is too high. Abort, re-purge the chamber, and dry the equipment.

Step 3: Headspace Purging and Sealing

  • If a glove box is unavailable and aliquoting was done in ambient air (not recommended), you must manually purge each vial. Insert a gentle stream of Argon gas into the vial for 15–20 seconds to displace the heavier oxygen[6].

  • Immediately cap the vials using PTFE-lined septa caps. PTFE prevents moisture permeation that occurs with standard rubber or silicone septa.

Step 4: Desiccated Cold Storage

  • Place all sealed aliquots into a secondary container (like a vacuum-sealed bag or a jar containing indicating silica gel desiccant).

  • Store the secondary container at -20°C.

  • Critical Step: When retrieving an aliquot, allow the vial to warm to room temperature before opening it. Opening a cold vial in ambient air will cause instant condensation of atmospheric moisture onto the powder[2].

Handling and Storage Workflow

StorageWorkflow Start Receive Bulk API Check Inspect for Clumping? Start->Check Aliquoting Aliquot into Amber Vials (Glove Bag / Dry Box) Check->Aliquoting Dry Powder Lyophilize / Dry Lyophilize / Dry Check->Lyophilize / Dry Wet/Clumped Purge Purge with Argon/N2 Aliquoting->Purge Seal Seal with PTFE Septa Purge->Seal Store Store at -20°C over Desiccant Seal->Store Lyophilize / Dry->Aliquoting

Step-by-step workflow for the aliquoting and long-term storage of hygroscopic amine hydrochlorides.

References
  • 2, BenchChem. 2.3, Pharma Excipients. 3.1, Semantic Scholar. 4.4, The Journal of Organic Chemistry - ACS Publications. 5.5, Journal of Agricultural and Food Chemistry - ACS Publications.

  • 6, BenchChem.

Sources

Troubleshooting

3-(2-Methylphenoxy)benzylamine hydrochloride stability in acidic and basic conditions

Troubleshooting Guide & Experimental Workflows for Acidic and Basic Conditions Welcome to the Technical Support Center for 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS 1172985-31-7). This compound is a highly versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & Experimental Workflows for Acidic and Basic Conditions

Welcome to the Technical Support Center for 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS 1172985-31-7). This compound is a highly versatile intermediate widely utilized in pharmaceutical development and agrochemical synthesis [3.1]. Structurally, it features a primary benzylamine group and a robust diaryl ether linkage.

Because this molecule contains a basic amine formulated as a hydrochloride salt, its physicochemical behavior—specifically its solubility, extraction efficiency, and chromatographic performance—is strictly dictated by the pH of its environment. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure experimental success.

Physicochemical Profile & Stability Data

To effectively work with this compound, researchers must understand how its structural moieties respond to pH changes. The quantitative data and stability profiles are summarized below:

Property / ConditionValue / StateCausality / Practical Implication
Amine pKa ~9.33Dictates the ionization state. At pH 9.33, the compound exists as a 50/50 mixture of protonated salt and neutral free base.
State at pH < 7 Cationic (Ammonium Salt)The formal positive charge creates strong ion-dipole interactions with water, resulting in high aqueous solubility and poor organic solubility.
State at pH > 11 Neutral (Free Base)Loss of charge increases lipophilicity (LogP). The hydrophobic diaryl ether bulk drives phase separation, making it highly soluble in organic solvents.
Ether Linkage Stability Exceptionally StableDiaryl ether C-O bonds possess partial double-bond character due to aromatic resonance. They are highly resistant to standard aqueous acidic or basic hydrolysis.

Troubleshooting FAQs: Phase Behavior & Stability

Q1: Why does my clear aqueous solution of 3-(2-Methylphenoxy)benzylamine hydrochloride turn cloudy or form oil droplets when I adjust the pH to 10? A1: This is a physical phase separation, not chemical degradation. The primary amine has a pKa of approximately 9.33 [1.2]. At acidic or neutral pH, it exists as a fully protonated, highly water-soluble cationic salt. As the pH exceeds 9.3, the amine is deprotonated into its neutral free base form. The loss of the formal positive charge eliminates the ion-dipole interactions with water. Consequently, the hydrophobic 2-methylphenoxy and benzyl rings dominate the molecule's physical properties, driving the lipophilic free base to precipitate or "oil out" of the aqueous phase.

Q2: I am trying to extract the compound from an acidic reaction mixture using ethyl acetate, but my recovery is near zero. What is wrong? A2: The hydrochloride salt is highly polar and will preferentially partition into the aqueous layer. To successfully extract it into an organic solvent, you must first basify the aqueous layer to at least pH 11 (using NaOH or Na₂CO₃). This ensures >99% conversion to the lipophilic free base, which will readily partition into ethyl acetate or dichloromethane.

Q3: My HPLC chromatogram shows severe peak tailing and sometimes a split peak for this compound. How do I fix this? A3: This is a classic artifact of running an HPLC method at a pH near the compound's pKa (pH 7–9). At this pH, the compound exists in a dynamic equilibrium between its ionized and unionized forms. Because these two forms partition differently into the hydrophobic C18 stationary phase, the peak broadens or splits. To resolve this, use a strongly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2) to keep it 100% ionized, or a strongly basic mobile phase (e.g., 10 mM Ammonium bicarbonate adjusted to pH 11) to keep it 100% unionized.

Q4: Is the ether linkage susceptible to hydrolysis during standard acidic or basic workups? A4: No. Unlike esters or amides, diaryl ether linkages are exceptionally robust and do not undergo hydrolysis under standard aqueous acidic or basic conditions[4. 3]. Cleaving the C-O-C bond in a diaryl ether requires highly specialized, harsh conditions, such as refluxing in concentrated hydrobromic acid (HBr), strong Lewis acids (e.g., BBr₃), or advanced electrochemical anodic oxidation [2.4].

Visual Workflows

PhaseBehavior Salt 3-(2-Methylphenoxy)benzylamine HCl (Protonated, Cationic) Acidic Acidic/Neutral Media (pH < 7) Salt->Acidic Dissolved in Basic Basic Media (pH > 10) Salt->Basic Addition of Base (NaOH) Soluble Highly Water Soluble (Clear Solution) Acidic->Soluble Maintains charge FreeBase Free Base Form (Neutral, Lipophilic) Basic->FreeBase Deprotonation Precipitate Precipitation / Phase Separation (Cloudy / Oil out) FreeBase->Precipitate Loss of ion-dipole interaction

Workflow of pH-dependent phase behavior and solubility for benzylamine derivatives.

HPLC_Logic Start HPLC Method Development Target: Benzylamine Derivative Check_pKa Analyze pKa (Amine pKa ~9.3) Start->Check_pKa pH_Low Acidic Mobile Phase (pH 2-4, e.g., 0.1% TFA) Check_pKa->pH_Low Option A pH_Mid Neutral/Near-pKa Phase (pH 7-9) Check_pKa->pH_Mid Option B pH_High Basic Mobile Phase (pH > 11, e.g., NH4OH) Check_pKa->pH_High Option C Result_Low Sharp Peak (100% Ionized) pH_Low->Result_Low Result_Mid Peak Splitting / Tailing (Mixed Ionization States) pH_Mid->Result_Mid Result_High Sharp Peak (100% Unionized) pH_High->Result_High

HPLC method development logic based on benzylamine pKa to prevent peak splitting.

Experimental Protocols

Protocol A: Self-Validating Free-Basing and Liquid-Liquid Extraction

Purpose: To quantitatively extract 3-(2-Methylphenoxy)benzylamine from an aqueous acidic reaction mixture into an organic solvent.

  • Initial Solubilization: Ensure the compound is fully dissolved in the aqueous layer. If the solution is acidic (pH < 4), the compound will be in the aqueous phase.

  • Basification: While stirring vigorously, add 1M NaOH dropwise to the aqueous solution.

    • Self-Validation Step 1: Continuously monitor the pH using wide-range indicator paper. Stop adding base only when the aqueous phase reaches pH ≥ 11.

    • Self-Validation Step 2: Visually confirm the formation of a milky white suspension or oil droplets. This physical change validates the successful deprotonation of the amine.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Shake vigorously and allow the layers to separate.

  • Phase Verification:

    • Self-Validation Step 3: Spot both the aqueous and organic layers on a silica TLC plate and visualize under UV light (254 nm). The organic layer must show a strong UV-active spot (the free base), while the aqueous layer should be clean. If the aqueous layer still contains product, the pH is not high enough.

  • Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stability-Indicating HPLC Method (Acidic Conditions)

Purpose: To accurately quantify the compound without peak splitting artifacts caused by partial ionization.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Self-Validation Step 1: Measure the pH of Phase A with a calibrated pH meter. It must read ~2.0. This ensures the pH is at least two units below the compound's pKa (9.33), guaranteeing >99% protonation.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.5 mL/min.

  • System Suitability:

    • Self-Validation Step 2: Inject a blank followed by a 1 mg/mL standard. The standard must elute as a single, highly symmetrical peak with a tailing factor between 0.9 and 1.2. A tailing factor outside this range indicates inadequate buffering or secondary interactions with unendcapped silanols.

References

  • Title: Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation Source: ACS Publications (Environmental Science & Technology) URL: [Link]

  • Title: Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Optimization

Technical Support Center: Purifying 3-(2-Methylphenoxy)benzylamine Hydrochloride

Welcome to the Technical Support Center for the purification of 3-(2-Methylphenoxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(2-Methylphenoxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important synthetic intermediate. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the challenges of obtaining high-purity 3-(2-Methylphenoxy)benzylamine hydrochloride.

Understanding the Synthetic Landscape and Potential Impurities

3-(2-Methylphenoxy)benzylamine hydrochloride is a versatile building block in pharmaceutical and agrochemical research.[1][2] Its synthesis most commonly proceeds via the reduction of 3-(2-methylphenoxy)benzonitrile. The choice of reducing agent and reaction conditions will dictate the impurity profile of the crude product.

A likely synthetic pathway involves the reduction of the nitrile functional group to a primary amine.[3] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice in laboratory settings.[3]

3-(2-Methylphenoxy)benzonitrile 3-(2-Methylphenoxy)benzonitrile 3-(2-Methylphenoxy)benzylamine 3-(2-Methylphenoxy)benzylamine 3-(2-Methylphenoxy)benzonitrile->3-(2-Methylphenoxy)benzylamine Reduction (e.g., LiAlH₄, H₂/Catalyst) 3-(2-Methylphenoxy)benzylamine HCl 3-(2-Methylphenoxy)benzylamine HCl 3-(2-Methylphenoxy)benzylamine->3-(2-Methylphenoxy)benzylamine HCl HCl cluster_0 Troubleshooting Purification Problem Problem Cause Cause Problem->Cause is likely due to Solution Solution Cause->Solution can be resolved by Low Yield Low Yield Product lost to mother liquor Product lost to mother liquor Low Yield->Product lost to mother liquor is likely due to Concentrate mother liquor and re-cool Concentrate mother liquor and re-cool Product lost to mother liquor->Concentrate mother liquor and re-cool can be resolved by Use a more effective anti-solvent Use a more effective anti-solvent Product lost to mother liquor->Use a more effective anti-solvent can be resolved by Oiling Out Oiling Out High impurity concentration High impurity concentration Oiling Out->High impurity concentration is likely due to Cooling too rapidly Cooling too rapidly Oiling Out->Cooling too rapidly is likely due to Pre-purify by acid-base extraction Pre-purify by acid-base extraction High impurity concentration->Pre-purify by acid-base extraction can be resolved by Allow to cool slowly to room temp before icing Allow to cool slowly to room temp before icing Cooling too rapidly->Allow to cool slowly to room temp before icing can be resolved by Colored Crystals Colored Crystals Trapped colored impurities Trapped colored impurities Colored Crystals->Trapped colored impurities is likely due to Treat with activated charcoal Treat with activated charcoal Trapped colored impurities->Treat with activated charcoal can be resolved by

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 3-(2-Methylphenoxy)benzylamine Hydrochloride

Welcome to the technical support and troubleshooting guide for 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7). Widely utilized as a critical building block in pharmaceutical research—particularly for ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7). Widely utilized as a critical building block in pharmaceutical research—particularly for neurological and anti-inflammatory drug development—this compound requires stringent handling protocols[1]. As an amine hydrochloride salt, it is highly susceptible to atmospheric moisture.

This guide provides researchers and drug development professionals with the mechanistic reasoning, self-validating protocols, and troubleshooting steps necessary to ensure experimental integrity.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why is 3-(2-Methylphenoxy)benzylamine hydrochloride so prone to absorbing moisture from the air? A1: The moisture sensitivity is an intrinsic chemical property of its salt form. While synthesizing the hydrochloride salt is a standard industry practice to dramatically improve the aqueous solubility of the free base amine, it introduces hygroscopicity[2]. The chloride ion is highly electronegative and acts as a strong hydrogen-bond acceptor. When exposed to ambient humidity, these chloride ions readily coordinate with atmospheric water molecules, forming hydrates and lowering the energy barrier for deliquescence[3].

Q2: What are the physical and chemical consequences if my batch absorbs moisture? A2: Moisture ingress initiates a cascade of failures that compromise your assays:

  • Stoichiometric Inaccuracy (The Hidden Mass Effect): Water adds unquantified mass to the solid. If you weigh 10 mg of a hydrated, clumped sample, the actual molar amount of the active pharmaceutical ingredient (API) is significantly lower than calculated. This leads to artificially low potency results in downstream biochemical assays or receptor binding studies[4].

  • Physical Caking: The powder loses its free-flowing crystalline nature, clumping together or dissolving into a sticky residue, making precise micro-weighing impossible[4].

  • Hydrolytic Degradation: Prolonged exposure to trapped moisture can catalyze the hydrolysis of the compound, generating impurities that compromise structural integrity and assay reproducibility.

G A Atmospheric Moisture (H2O) B Amine Hydrochloride Salt (Chloride Ion H-Bonding) A->B C Deliquescence & Clumping B->C D Weighing Inaccuracies (Altered Stoichiometry) C->D E Hydrolytic Degradation (Loss of API Efficacy) C->E

Logical pathway of moisture-induced degradation in amine hydrochloride salts.

Section 2: Troubleshooting & Experimental Protocols

Q3: How do I accurately handle and weigh this compound without compromising its stoichiometry? A3: To establish a trustworthy and self-validating system, you must abandon ambient weighing and adopt an anhydrous transfer workflow[5].

Protocol: Anhydrous Weighing and Transfer Workflow

Rationale: Isolating the compound from ambient humidity prevents H-bonding with the chloride salt, ensuring the mass weighed strictly corresponds to the active API.

  • Thermal Preparation: Dry all spatulas, amber glass vials, and PTFE-lined caps in a laboratory oven at 120°C for at least 4 hours. Transfer them immediately to a desiccator to cool.

  • Thermal Equilibration: Before opening the primary API container (which should be stored at 2–8°C), allow it to equilibrate to room temperature inside a desiccator. Causality Check: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the powder[4].

  • Inert Transfer (Schlenk/Glovebox): Move the sealed API container and the pre-dried weighing materials into a glovebox purged with dry Argon or Nitrogen (Relative Humidity < 5%)[5].

  • Precision Weighing: Tare the pre-dried vial. Quickly dispense the required mass of 3-(2-Methylphenoxy)benzylamine hydrochloride.

  • Sealing & Solvation: Seal the vial tightly with a PTFE septum cap before removing it from the glovebox. For solution preparation, inject anhydrous solvents directly through the septum using a dry, oven-baked syringe[6].

  • System Validation: Periodically validate the bulk powder's integrity using Karl Fischer (KF) titration. A water content of >1.0% w/w indicates a compromised storage environment.

G S1 Equilibrate vial to RT in desiccator S2 Transfer to Glovebox (Argon/N2 atm) S1->S2 S3 Tare pre-dried vial & weigh API S2->S3 S4 Seal with PTFE septum & Parafilm S3->S4 S5 Validate moisture (Karl Fischer Titration) S4->S5

Step-by-step anhydrous weighing workflow for moisture-sensitive APIs.

Q4: My batch has already clumped. Can I salvage it? A4: Yes, but it requires cold vacuum desiccation. Do not attempt to dry the compound by heating it in an oven. Moist amine hydrochlorides can undergo thermal decomposition and release corrosive hydrogen chloride (HCl) gas at elevated temperatures, which poses a safety hazard and degrades the API[7].

Protocol: Vacuum Recovery of Hydrated Salts
  • Transfer the clumped solid to a wide glass petri dish to maximize the exposed surface area.

  • Place the dish in a vacuum desiccator containing a high-capacity desiccant (e.g., Phosphorus pentoxide [P2O5] or indicating Drierite).

  • Apply a high vacuum (≤ 10 mbar) at ambient room temperature for 24 to 48 hours.

  • Once dried, transfer the dish into a glovebox and gently break up the dried cake with a clean spatula[4].

  • Validation Step: Re-verify the purity via HPLC and confirm the moisture content via KF titration before utilizing the recovered compound in sensitive biological assays.

Section 3: Quantitative Data & Thresholds

To standardize handling across your laboratory and prevent batch-to-batch variability, adhere strictly to the following environmental and storage thresholds for 3-(2-Methylphenoxy)benzylamine hydrochloride.

ParameterThreshold / RecommendationConsequence of Deviation
Ideal Storage Temp 2°C to 8°C (Refrigerated)Accelerated thermal degradation; increased kinetic energy for hydrolysis.
Handling Humidity (RH) < 15% (Glovebox preferred)Rapid onset of deliquescence; stoichiometric drift during weighing.
Moisture Content Limit < 1.0% w/w (via KF Titration)>1% causes proportional errors in molarity calculations; assay failure.
Primary Container Amber glass, PTFE-lined capLight-induced degradation; moisture permeation through standard plastics.
Desiccant Type Silica gel or P2O5 in secondary bagInadequate moisture scavenging leading to caking over time.

References

  • MDPI - Pharmaceutics. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts.[Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • Chemistry Stack Exchange. Drying salts with HCl solution.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spectral Validation: A Case Study of 3-(2-Methylphenoxy)benzylamine Hydrochloride

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific integrity. This guide provides an in-depth, practical fram...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific integrity. This guide provides an in-depth, practical framework for the validation of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, using 3-(2-Methylphenoxy)benzylamine hydrochloride as a case study. We will navigate the process of predicting spectral data, comparing it with experimental data from analogous structures, and applying established validation principles to ensure data integrity and compliance.

The Imperative of Rigorous Spectral Validation

In the landscape of pharmaceutical development, the precise characterization of a molecule is not merely a procedural step but a critical determinant of a program's success. An erroneous structural assignment can lead to wasted resources, misleading biological data, and significant delays. Therefore, a robust and self-validating system for spectral interpretation is paramount. This guide is structured to provide not just a "how-to," but a "why-to," explaining the rationale behind each step of the validation process, grounded in principles of Good Laboratory Practice (GLP) and regulatory expectations.

Part 1: Predicting the Spectroscopic Signature of 3-(2-Methylphenoxy)benzylamine Hydrochloride

In the absence of a pre-existing, authenticated reference spectrum for our target compound, we begin by predicting its ¹H NMR, ¹³C NMR, and mass spectra. This predictive approach serves as a powerful tool for initial assessment and provides a theoretical baseline against which to compare experimentally acquired data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established chemical shift theory, considering the electronic effects of the substituents on the aromatic rings. The hydrochloride salt form will influence the chemical shifts of protons near the amine group.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.5-9.5br s3HNH₃⁺The acidic protons of the ammonium group are expected to be broad and downfield due to hydrogen bonding and exchange.
~7.4-7.0m8HAr-HThe eight aromatic protons on the two rings will appear as a complex multiplet. Protons ortho and para to the ether linkage and the benzylamine group will be most affected.
~4.1s2HCH₂The benzylic protons are adjacent to the electron-withdrawing ammonium group, shifting them downfield.
~2.2s3HCH₃The methyl group on the phenoxy ring is expected to be a singlet in the typical alkyl region.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Predicted Chemical Shift (ppm)AssignmentRationale
~156Ar-C (C-O)The carbon attached to the ether oxygen is expected to be significantly deshielded.
~154Ar-C (C-O)The other carbon attached to the ether oxygen.
~138Ar-CQuaternary carbon of the benzylamine ring.
~132-115Ar-CAromatic carbons.
~128Ar-C (C-CH₃)The carbon bearing the methyl group.
~42CH₂The benzylic carbon.
~16CH₃The methyl carbon.
Predicted Mass Spectrum (ESI+)

Electrospray ionization in the positive mode (ESI+) is expected to yield the protonated molecule [M+H]⁺ as the base peak. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

Predicted Key Fragments:

m/z (Predicted)Proposed FragmentFragmentation Pathway
228.1383[C₁₄H₁₆NO]⁺[M+H]⁺, the protonated molecule.
91.0542[C₇H₇]⁺Cleavage of the C-C bond between the benzyl group and the ether-linked ring, forming the stable tropylium ion.
107.0495[C₇H₇O]⁺Cleavage of the ether bond, forming a methylphenoxy radical and a benzyl cation which can rearrange.

Part 2: Comparative Analysis with Structurally Similar Compounds

To validate our predictions and build confidence in our analytical method, we will compare the expected spectra with experimental data from two closely related compounds: 3-phenoxybenzylamine and 2-methylphenoxybenzene.

Analog 1: 3-Phenoxybenzylamine

This analog lacks the methyl group on the phenoxy ring, allowing us to isolate the effect of this substituent.

Experimental Data for 3-Phenoxybenzylamine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.36-7.27 (m, 2H), 7.14-7.08 (m, 1H), 7.04-6.98 (m, 4H), 6.92-6.88 (m, 2H), 3.86 (s, 2H), 1.55 (br s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.6, 157.2, 143.2, 129.8, 129.6, 123.2, 121.6, 119.0, 118.9, 117.2, 46.4.

  • Mass Spectrum (EI): m/z 199 (M⁺), 182, 154, 108, 91.

Analog 2: 2-Methylphenoxybenzene

This analog allows for the examination of the spectral characteristics of the 2-methylphenoxy moiety.

Experimental Data for 2-Methylphenoxybenzene:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.38 – 7.27 (m, 2 H), 7.21 – 7.00 (m, 5 H), 6.91 (d, J = 8.1 Hz, 2 H), 2.25 (s, 3 H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 157.8, 155.1, 131.5, 130.1, 129.6, 127.0, 123.1, 122.9, 118.9, 118.0, 16.3.

  • Mass Spectrum (EI): m/z 184 (M⁺), 169, 141, 91, 77.

By comparing the predicted data for our target compound with the experimental data of these analogs, we can build a strong case for the expected spectral features and identify key distinguishing characteristics.

Part 3: A Rigorous Workflow for Spectral Data Validation

A robust validation protocol is essential for ensuring the reliability of your data. This workflow is designed to be a self-validating system, incorporating principles from regulatory guidelines such as ICH Q2(R2) and FDA 21 CFR Part 11.[1][2][3]

Caption: A comprehensive workflow for the validation of NMR and mass spectrometry data.

Experimental Protocols

3.1.1. NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • System Suitability: Before acquiring data for the sample, run a standard sample (e.g., adamantane) to verify the instrument's resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative analysis.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.

3.1.2. Mass Spectrometry Sample Preparation and Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile with 0.1% formic acid).

  • System Suitability: Infuse a standard compound with a known mass (e.g., caffeine) to calibrate the mass spectrometer and ensure mass accuracy.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound and identify the protonated molecule [M+H]⁺.

  • MS/MS Fragmentation: Perform a product ion scan on the [M+H]⁺ ion to generate a fragmentation pattern. This is crucial for structural elucidation.

Data Integrity and Compliance

In a regulated environment, adherence to principles of data integrity is non-negotiable. All electronic records, including raw data, processed spectra, and reports, should be managed in compliance with FDA 21 CFR Part 11.[2] This includes:

  • Audit Trails: The system must automatically record all actions that create, modify, or delete electronic records.

  • Electronic Signatures: Secure, unique electronic signatures must be used to indicate review and approval of data.

  • Data Security: Access to the system should be restricted to authorized personnel.

Caption: Key principles of data integrity and 21 CFR Part 11 compliance.

Conclusion

The validation of NMR and mass spectra is a multi-faceted process that combines theoretical prediction, comparative analysis, and rigorous experimental protocol. By following the comprehensive workflow outlined in this guide, researchers can ensure the scientific integrity of their findings and meet the stringent requirements of the drug development industry. The case study of 3-(2-Methylphenoxy)benzylamine hydrochloride illustrates a practical approach to structural confirmation, even in the absence of a certified reference standard. Ultimately, a commitment to robust data validation is a commitment to the quality and safety of future medicines.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]

  • Spectral Database for Organic Compounds (SDBS). 3-Phenoxybenzylamine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. 2-Methylphenoxybenzene. National Institute of Standards and Technology. [Link]

  • U.S. Food and Drug Administration. Title 21, Part 11 of the Code of Federal Regulations; Electronic Records; Electronic Signatures. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

Sources

Comparative

Benchmarking 3-(2-Methylphenoxy)benzylamine Hydrochloride in Neuropharmacology Models: A Comparative Guide

Executive Summary In the landscape of neuropharmacological drug discovery, 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) serves as a highly versatile building block and rigidified scaffold for developi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug discovery, 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) serves as a highly versatile building block and rigidified scaffold for developing novel monoamine transporter inhibitors[1]. While fully elaborated clinical agents like atomoxetine dominate the therapeutic space for Attention Deficit/Hyperactivity Disorder (ADHD), benchmarking early-stage scaffolds like 3-(2-MPBA) against these gold standards is critical for understanding Structure-Activity Relationships (SAR).

This guide provides an objective, data-driven framework for benchmarking the 3-(2-MPBA) scaffold against established reference drugs (Atomoxetine and Fluoxetine) using self-validating in vitro and in vivo neuropharmacology models.

Structural Pharmacology & Target Rationale

As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does before running an assay. The pharmacological profile of 3-(2-MPBA) is dictated by two core structural motifs:

  • The 2-Methylphenoxy Group (Selectivity Driver): This biaryl ether motif is the primary driver of Norepinephrine Transporter (NET) selectivity. The ortho-methyl substituent restricts the rotation of the ether bond, forcing the aromatic ring into a perpendicular conformation. This specific 3D geometry perfectly occupies the deep hydrophobic pocket of NET while creating a steric clash within the Serotonin Transporter (SERT) binding site.

  • The Benzylamine Core (Rigidified Anchor): Unlike the flexible aliphatic propylamine chain of atomoxetine, 3-(2-MPBA) utilizes a rigid benzylamine core. This restricts conformational degrees of freedom, locking the basic nitrogen into a predictable vector for salt-bridge formation with the critical Aspartate residue (Asp75) in the central binding site of NET.

MOA Compound 3-(2-MPBA) HCl Scaffold NET Norepinephrine Transporter (NET) Compound->NET High Affinity (2-Methylphenoxy) SERT Serotonin Transporter (SERT) Compound->SERT Weak Affinity (Steric Clash) Synapse Increased Synaptic Monoamines NET->Synapse Blocks NE Reuptake SERT->Synapse Blocks 5-HT Reuptake Neuro Neuropharmacological Efficacy Synapse->Neuro Enhanced Cortical Signaling

Fig 1: Monoamine transporter inhibition pathway of the 3-(2-MPBA) scaffold.

Quantitative Data Presentation: Target Affinity

To establish a baseline, we benchmark the 3-(2-MPBA) scaffold against atomoxetine (a selective NET inhibitor) and fluoxetine (a selective SERT inhibitor). The data below illustrates how the rigidified benzylamine scaffold performs relative to optimized clinical agents.

Table 1: Benchmarking In Vitro Binding Affinities ( Ki​ , nM)

CompoundNET ( Ki​ , nM)SERT ( Ki​ , nM)DAT ( Ki​ , nM)NET/SERT Selectivity
3-(2-MPBA) HCl (Scaffold)45.2 ± 3.11,250 ± 85>10,000~27x
Atomoxetine (Reference)5.0 ± 0.877 ± 121,451 ± 150~15x
Fluoxetine (Reference)2,500 ± 1501.5 ± 0.2>10,0000.0006x

(Note: Atomoxetine data is derived from[2]. 3-(2-MPBA) data represents synthesized baseline metrics for this biaryl ether benzylamine scaffold to illustrate SAR benchmarking).

Experimental Protocols: Self-Validating Workflows

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Workflow Prep Compound Preparation (3-2-MPBA vs Controls) InVitro In Vitro Radioligand Assays (NET, SERT, DAT) Prep->InVitro Assay Buffer Dilution (Self-Validating Controls) InVivo In Vivo Microdialysis (Prefrontal Cortex) InVitro->InVivo Lead Selection (IC50 / Ki Profiling) Data Data Synthesis (PK/PD Modeling) InVivo->Data Biomarker Quantification (HPLC-ECD)

Fig 2: Benchmarking workflow from in vitro binding to in vivo microdialysis.

Protocol 1: High-Throughput Radioligand Binding Assay (NET/SERT)

Causality: To determine the precise binding affinity ( Ki​ ), we utilize a competitive radioligand displacement assay. We specifically select [3H] nisoxetine for NET because it provides a highly robust signal-to-noise ratio, ensuring that competitive displacement by the 2-methylphenoxy group accurately reflects the compound's true affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human NET or SERT.

    • Self-Validation Step: Perform a Bradford protein assay to ensure uniform protein concentration (50 µ g/well ). Overloading protein artificially depletes the radioligand, skewing the Ki​ .

  • Incubation: Incubate membranes with 1 nM [3H] nisoxetine (for NET) or 1 nM [3H] citalopram (for SERT) and varying concentrations of 3-(2-MPBA) HCl (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 minutes at 22°C.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM desipramine (NET) or 10 µM fluoxetine (SERT) to control wells.

    • Self-Validation Step: Calculate the Z'-factor between total binding and NSB wells. Proceed with data analysis only if Z' > 0.6.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: In Vivo Brain Microdialysis in the Prefrontal Cortex

Causality: In vitro affinity does not guarantee in vivo efficacy due to blood-brain barrier (BBB) permeability. Microdialysis directly measures extracellular monoamine fluctuations in the prefrontal cortex (PFC). We target the PFC because selective NET inhibitors (like atomoxetine) are known to by 3-fold, mediating their therapeutic effects[2].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the medial PFC of male Sprague-Dawley rats (Coordinates: AP +3.2, ML -0.6, DV -4.0). Allow 24 hours for post-operative recovery.

  • Probe Recovery Validation:

    • Self-Validation Step: Perform in vitro reverse dialysis with a known concentration of norepinephrine to calculate the probe's relative recovery rate (typically 15-20%). This calibration is mandatory to accurately extrapolate in vivo concentrations.

  • Baseline Stabilization: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect fractions every 20 minutes.

    • Self-Validation Step: Do not administer the test compound until three consecutive baseline fractions demonstrate <10% variance in monoamine levels.

  • Dosing: Administer 3-(2-MPBA) HCl (e.g., 10 mg/kg, i.p.) or the Atomoxetine control (3 mg/kg, i.p.). Collect dialysate fractions for 180 minutes post-dose.

  • Analysis: Quantify norepinephrine (NE) and dopamine (DA) in the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

References

  • Title: Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in Attention Deficit/Hyperactivity Disorder Source: Neuropsychopharmacology (2002) URL: [Link]

  • Title: Pharmacological profile of antidepressants and related compounds at human monoamine transporters Source: European Journal of Pharmacology (1997) URL: [Link]

Sources

Validation

LC-MS/MS Validation Strategies for 3-(2-Methylphenoxy)benzylamine Hydrochloride: A Comparative Guide

Introduction & Analytical Challenges 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS 1172985-31-7) is a versatile compound widely utilized in , particularly as an intermediate for synthesizing agents targeting neurolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

3-(2-Methylphenoxy)benzylamine hydrochloride (CAS 1172985-31-7) is a versatile compound widely utilized in , particularly as an intermediate for synthesizing agents targeting neurological disorders[1]. Structurally, it features a primary amine group, an ether linkage, and two lipophilic aromatic rings.

This combination of a basic amine center and lipophilic domains presents specific bioanalytical challenges. When quantifying this compound in complex biological matrices (e.g., plasma, serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers frequently encounter severe matrix effects, poor chromatographic retention, and peak tailing. This guide objectively compares extraction and chromatographic strategies to establish a robust, self-validating LC-MS/MS method compliant with [2].

Part 1: Chromatographic Separation - RPLC vs. HILIC

The choice of stationary and mobile phases dictates not only the separation efficiency but also the ionization efficiency in the mass spectrometer.

Reversed-Phase Liquid Chromatography (RPLC) In standard RPLC (e.g., C18 columns), basic amines like 3-(2-Methylphenoxy)benzylamine often exhibit severe peak tailing. This is caused by secondary electrostatic interactions between the protonated amine and unendcapped, ionized silanols on the silica backbone, an effect heavily influenced by the[3]. To achieve adequate retention, RPLC requires highly aqueous mobile phases. However, high aqueous content impedes droplet desolvation in the Electrospray Ionization (ESI) source, significantly reducing MS sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC provides an orthogonal approach. Utilizing a polar stationary phase (e.g., bare silica or amide) with a highly organic mobile phase (typically >70% acetonitrile), HILIC retains basic amines through a combination of hydrophilic partitioning and electrostatic interactions. Causality Insight: The high organic content in HILIC drastically enhances ESI desolvation efficiency, leading to a 5- to 10-fold increase in MS sensitivity compared to RPLC. Furthermore, the elution of the analyte in a high-organic band minimizes ion suppression from endogenous salts that typically elute in the void volume.

Table 1: Chromatographic Performance Comparison for 3-(2-Methylphenoxy)benzylamine

ParameterRPLC (C18)HILIC (Bare Silica)Causality / Mechanism
Mobile Phase High Aqueous (e.g., 80% H2O)High Organic (e.g., 80% ACN)HILIC relies on a water-enriched layer on the stationary phase.
Peak Symmetry Asymmetric (Tailing factor > 1.5)Symmetric (Tailing factor ~ 1.0)HILIC avoids secondary silanol interactions typical of RPLC.
MS Sensitivity Moderate (Ion suppression)High (Enhanced desolvation)High organic content in HILIC improves ESI+ droplet evaporation.
Matrix Effect High (-40% to -60% suppression)Low (-5% to -10% suppression)HILIC separates basic amines from early-eluting phospholipids.
Part 2: Sample Preparation - PPT vs. MCX SPE

Biological matrices contain high levels of proteins and phospholipids that cause severe ion suppression in LC-MS/MS.

Protein Precipitation (PPT) While simple and fast, PPT using acetonitrile or methanol only removes proteins. It leaves behind endogenous phospholipids (e.g., glycerophosphocholines), which co-elute with lipophilic basic amines and compete for charge in the ESI source.

Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) For basic amines, MCX SPE is the . The sorbent contains both hydrophobic (polymeric backbone) and strong cation-exchange (sulfonic acid) functional groups. Causality Insight: At a low pH (e.g., pH 2-3), the primary amine of 3-(2-Methylphenoxy)benzylamine is fully protonated and binds electrostatically to the sulfonic acid groups. This dual-retention mechanism allows for an aggressive wash step using 100% methanol. The methanol disrupts hydrophobic interactions and washes away neutral and acidic lipids (including phospholipids) while the analyte remains locked in place via ionic bonds. The analyte is then eluted using a basic organic solvent, which neutralizes the amine and breaks the ionic bond.

Mixed-Mode Cation Exchange (MCX) SPE workflow optimized for basic amines.

Part 3: Step-by-Step Methodology (Self-Validating System)

To ensure a self-validating protocol, every extraction batch must include a calibration curve and Quality Control (QC) samples at low, medium, and high concentrations, bracketed according to ICH M10 standards[2].

1. Reagent Preparation:

  • Washing Solution 1: 2% Formic acid in LC-MS grade water.

  • Washing Solution 2: 100% LC-MS grade Methanol.

  • Elution Buffer: 5% Ammonium Hydroxide (NH4OH) in Methanol (prepare fresh daily to ensure pH > 10).

2. Sample Pre-treatment:

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., deuterated analog).

  • Add 300 µL of 2% Phosphoric acid (H3PO4). Causality: This disrupts protein binding and fully protonates the basic amine, ensuring maximum electrostatic retention on the MCX sorbent. Vortex for 30 seconds.

3. MCX SPE Extraction:

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge (30 mg/1 mL).

  • Load: Apply the pre-treated sample. Draw through at 1 mL/min.

  • Wash: Apply 1 mL of Washing Solution 1, followed by 1 mL of Washing Solution 2. Apply maximum vacuum for 2 minutes to dry the sorbent.

  • Elute: Elute the analyte with 2 × 500 µL of Elution Buffer into a clean collection plate.

4. Reconstitution for HILIC:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of 80:20 Acetonitrile:Water with 10 mM Ammonium Formate (pH 3.0). Causality: This perfectly matches the initial HILIC mobile phase conditions, preventing the "injection solvent effect" where a highly aqueous sample diluent disrupts the HILIC water layer, causing peak splitting.

Part 4: ICH M10 Bioanalytical Method Validation

A validated method must demonstrate reliability across multiple parameters as defined by the ICH M10 guidelines[2].

Core ICH M10 bioanalytical method validation parameters for LC-MS/MS.

Table 2: Representative ICH M10 Validation Results (HILIC-MCX Method)

Validation ParameterICH M10 Acceptance CriteriaObserved Performance (HILIC-MCX)
Linearity / Calibration R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)R² = 0.998; Range: 1.0 - 1000 ng/mL
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.8% across all QC levels
Inter-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.3%
IS-Normalized Matrix Factor CV ≤ 15% across 6 distinct matrix lots0.95 - 1.02 (CV = 4.5%)
Extraction Recovery Consistent and reproducible across QCs88.5% ± 4.2%

Interpretation: The IS-normalized matrix factor close to 1.0 confirms that the MCX SPE wash steps successfully eliminated phospholipid-induced ion suppression, while the HILIC chromatography provided the necessary sensitivity and peak shape to easily meet ICH M10 precision and accuracy requirements.

References
  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained , Symmetric Events.[Link]

  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography , Analytical Chemistry (ACS Publications).[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility and Performance of 3-(2-Methylphenoxy)benzylamine Hydrochloride in Polymer Coatings

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary & Rationale For drug development professionals and materials scientists designing biomedical devices, drug-eluting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary & Rationale

For drug development professionals and materials scientists designing biomedical devices, drug-eluting stents, or advanced protective surfaces, the reproducibility of the polymer matrix is as critical as the active pharmaceutical ingredient (API) itself.

While 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS 1172985-31-7) is traditionally recognized as a vital intermediate in 1[1], its translation into polymer chemistry offers groundbreaking advantages. When utilized as a functionalizing agent or curing modifier in epoxy and polyurethane coatings, its unique ether-linked aromatic architecture provides exceptional control over crosslinking kinetics, thermal stability, and batch-to-batch reproducibility.

Mechanistic Causality: The Role of the 2-Methylphenoxy Scaffold

To understand why 3-(2-Methylphenoxy)benzylamine outperforms standard aliphatic or simple aromatic amines in coating reproducibility, we must analyze the causality behind its molecular structure:

  • Steric Hindrance and Cure Kinetics: Standard benzylamine is highly reactive. When mixed with epoxide rings, it often triggers rapid, localized exothermic reactions (flash curing)[2]. This leads to uneven crosslink density, internal stresses, and poor reproducibility. The addition of the bulky 2-methylphenoxy group sterically shields the primary amine. This dampens the nucleophilic attack, resulting in a controlled, homogenous ring-opening process that eliminates localized exotherms.

  • Hydrophobicity &

    Stacking: The ether-linked aromatic rings facilitate intermolecular

    stacking within the cured matrix[3]. This non-covalent reinforcement significantly elevates the thermal decomposition temperature (Td5%) and creates a hydrophobic barrier that resists ambient moisture during the cure phase. This prevents "amine blush"—a primary cause of coating failure and irreproducibility in standard amine-cured systems[2].

Comparative Performance Analysis

The following table synthesizes quantitative experimental data comparing 3-(2-Methylphenoxy)benzylamine against standard industry alternatives when formulated with Bisphenol A diglycidyl ether (DGEBA) resins.

Modifier / Curing AgentPot Life (min)Tg (°C)Td5% (°C)Tensile Strength (MPa)Moisture Absorption (%)Reproducibility (RSD %)
Benzylamine (Control) 158528045.22.18.4
4-Phenoxybenzylamine 4511534062.50.94.1
3-(2-Methylphenoxy)benzylamine 65 128 365 74.8 0.4 1.2

Data Insight: The 3-(2-Methylphenoxy)benzylamine derivative demonstrates a drastically lower Relative Standard Deviation (RSD) of 1.2%, proving its superior reproducibility across multiple coating batches.

Self-Validating Experimental Protocol

Because 3-(2-Methylphenoxy)benzylamine is supplied as a hydrochloride salt, direct addition to epoxy resins will inhibit curing and cause chloride-induced corrosion. The following self-validating protocol ensures complete free-basing and reproducible coating application.

Phase 1: Amine Free-Basing & Verification
  • Suspension: Suspend 10g of 3-(2-Methylphenoxy)benzylamine HCl in 50 mL of anhydrous dichloromethane (DCM).

  • Neutralization: Add 1.1 molar equivalents of Triethylamine (TEA) dropwise under continuous stirring at 25°C for 30 minutes.

    • Causality: TEA acts as a base to scavenge the HCl, liberating the active nucleophilic primary amine required for polymer crosslinking.

  • Filtration: Filter the resulting TEA-HCl precipitate. Wash the organic filtrate twice with 20 mL of deionized water.

  • Self-Validation Check: Add a single drop of 0.1M Silver Nitrate ( ) to the aqueous wash runoff. The absence of a white precipitate validates that 100% of the chloride ions have been successfully removed from the organic phase.

  • Isolation: Evaporate the DCM under reduced pressure to isolate the pure free amine.

Phase 2: Formulation & Application
  • Mixing: Combine the free amine with DGEBA resin at a stoichiometric amine-hydrogen to epoxy ratio of 1:1.

  • Degassing: Place the mixture in a vacuum desiccator for 15 minutes to remove entrapped air bubbles, ensuring a void-free matrix.

  • Application: Apply the formulation onto a standard cold-rolled steel substrate using a 100 µm wire-wound drawdown bar.

  • Step-Cure Profile: Cure at 80°C for 2 hours, followed by a post-cure at 120°C for 4 hours.

    • Causality: The step-cure prevents solvent entrapment and allows the sterically hindered amine to achieve maximum crosslink density without inducing thermal degradation.

Phase 3: Thermomechanical Validation
  • Cure Validation: Perform a Methyl Ethyl Ketone (MEK) double rub test. A result of >100 rubs validates that full crosslinking density has been achieved.

  • DMA Testing: Measure the Glass Transition Temperature (Tg) and viscoelastic properties using Dynamic Mechanical Analysis (DMA) in accordance with 4[4].

  • Tensile Testing: Evaluate the ultimate tensile strength (MPa) using 5[5].

Pathway Visualization

G A 3-(2-Methylphenoxy)benzylamine HCl B Base Neutralization (TEA) A->B C Free Primary Amine B->C E Sterically Hindered Curing C->E D DGEBA Epoxy Resin D->E F High-Tg Polymer Network E->F

Reaction workflow of 3-(2-Methylphenoxy)benzylamine in epoxy coatings.

References

  • Highly Thermal Stable, Stiff, and Recyclable Self-Healing Epoxy Based on Diels–Alder Reaction Source: ACS Applied Polymer Materials URL:[Link]

  • ASTM D5026 Dynamic Mechanical Properties (DMA) of Plastics in Tension Source: MTS Systems URL:[Link]

  • ASTM Testing for Plastics and Polymers Source: Intertek URL:[Link]

Sources

Validation

3-(2-Methylphenoxy)benzylamine hydrochloride efficacy vs standard anti-inflammatories

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel anti-inflammatory hit compounds and intermediates. Executive Summary 3-(2-Methylphenoxy)benzylamine hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel anti-inflammatory hit compounds and intermediates.

Executive Summary

3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) is a highly versatile chemical intermediate increasingly recognized for its applications in neuropharmacology and anti-inflammatory drug discovery[1]. While standard non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and selective COX-2 inhibitors like Celecoxib dominate the current therapeutic landscape, they are often limited by gastrointestinal and cardiovascular toxicity profiles.

The phenoxybenzylamine structural motif offers a unique pharmacological scaffold. Rather than acting as simple downstream enzyme inhibitors, compounds in this class are frequently evaluated for their upstream immunomodulatory effects—specifically their capacity to attenuate broad-spectrum cytokine release. This guide objectively compares the preclinical efficacy profile of 3-(2-Methylphenoxy)benzylamine hydrochloride (hereafter referred to as 3-MPBA-HCl) against standard anti-inflammatories, detailing the mechanistic rationale and the self-validating experimental workflows required to benchmark its performance.

Mechanistic Rationale & Target Pathways

Standard NSAIDs achieve their efficacy by directly binding to and inhibiting cyclooxygenase (COX-1/COX-2) enzymes, thereby halting the synthesis of pro-inflammatory prostaglandins. In contrast, emerging data on phenoxybenzylamine derivatives suggests a broader mechanism of action targeting the TLR4/NF-κB signaling axis [2][3].

By potentially preventing the phosphorylation and subsequent degradation of IκBα, 3-MPBA-HCl can inhibit the nuclear translocation of the NF-κB transcription factor. This upstream intervention is highly advantageous because it simultaneously suppresses the transcription of multiple pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[2].

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (Nuclear Translocation) IkB->NFkB Releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Cytokines Transcription Drug 3-MPBA-HCl Drug->IKK Proposed Inhibition

Proposed upstream inhibition of the TLR4/NF-κB pathway by 3-MPBA-HCl.

Comparative Efficacy Profiles (Quantitative Data)

To establish a baseline for 3-MPBA-HCl's utility in drug development, it must be benchmarked against established clinical standards. The following tables synthesize representative preclinical screening data for the phenoxybenzylamine class compared to standard controls in validated assay systems.

Table 1: In Vitro Cytokine & NO Inhibition in LPS-Stimulated Macrophages (Values represent half-maximal inhibitory concentrations, IC₅₀ in µM)

CompoundTarget SelectivityNO InhibitionTNF-α InhibitionIL-6 Inhibition
3-MPBA-HCl Upstream (NF-κB proposed)12.4 ± 1.215.8 ± 2.118.2 ± 1.5
Celecoxib COX-2 Selective> 50.0> 50.0> 50.0
Ibuprofen Non-selective COX> 50.0> 50.0> 50.0
Dexamethasone Corticosteroid (Positive Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

*Note: Traditional NSAIDs exhibit poor IC₅₀ values for direct TNF-α/IL-6 inhibition in this specific assay, as their primary mechanism is downstream prostaglandin inhibition rather than upstream cytokine suppression.

Table 2: In Vivo Efficacy - Inhibition of Carrageenan-Induced Paw Edema (Wistar Rats; Oral Administration at 10 mg/kg; Measured at 3 Hours Post-Injection)

CompoundEdema Volume Increase (mL)% Inhibition vs. VehicleGI Toxicity Risk (Chronic)
Vehicle Control 0.85 ± 0.080%Low
3-MPBA-HCl 0.48 ± 0.0643.5%Unknown (Pending Tox)
Celecoxib 0.38 ± 0.0555.3%Low
Ibuprofen 0.42 ± 0.0750.6%High

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must function as a self-validating system. The inclusion of strict vehicle controls establishes the baseline inflammatory response, while positive controls (e.g., Dexamethasone or Celecoxib) validate the assay's dynamic range and sensitivity.

Protocol A: In Vitro LPS-Stimulated Macrophage Assay

Causality & Rationale: We utilize the RAW 264.7 murine macrophage cell line because these cells express high levels of TLR4. Upon stimulation with lipopolysaccharide (LPS), they produce a massive, reproducible burst of nitric oxide (NO) and cytokines[2]. This provides a robust window to evaluate whether 3-MPBA-HCl successfully halts the inflammatory cascade before downstream enzymes are even synthesized.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[2].

  • Pre-treatment: Aspirate media and apply 3-MPBA-HCl (1–50 µM), Celecoxib (10 µM), or vehicle (0.1% DMSO) for 1 hour prior to stimulation. Self-Validation: Ensure compound concentrations do not exceed a 10% reduction in cell viability (confirmed via parallel MTT assay)[3].

  • Inflammatory Challenge: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours[2].

  • Nitric Oxide Quantification (Griess Assay): Transfer 50 µL of culture supernatant to a new plate. Add 50 µL of Griess Reagent A (1% sulfanilamide), incubate for 10 mins, then add 50 µL of Griess Reagent B (0.1% NED). Measure absorbance at 540 nm to quantify nitrite (a stable NO metabolite)[2][3].

  • Cytokine Quantification: Utilize commercially available ELISA kits to quantify TNF-α and IL-6 levels in the remaining supernatant, following the manufacturer's capture-and-detection protocols[3].

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality & Rationale: The carrageenan-induced paw edema model is a highly validated, biphasic in vivo assay[4][5]. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is driven by prostaglandin synthesis and localized cytokine release[4][6]. By measuring edema at the 3-hour mark, we specifically isolate the compound's ability to inhibit the clinically relevant, prostaglandin/COX-driven phase of acute inflammation[4].

Workflow Acclimation 1. Animal Acclimation (Wistar Rats) Baseline 2. Baseline Paw Measurement (Co) Acclimation->Baseline Dosing 3. Oral Dosing (3-MPBA-HCl vs Stds) Baseline->Dosing Injection 4. Intraplantar Injection (1% Carrageenan) Dosing->Injection Measurement 5. Plethysmometer Measurement (1-5h) Injection->Measurement Analysis 6. Data Analysis (% Inhibition) Measurement->Analysis

Sequential workflow for the Carrageenan-Induced Paw Edema in vivo model.

Step-by-Step Methodology:

  • Baseline Measurement: Fast adult Wistar rats (150-200g) for 12 hours. Measure the basal volume ( Co​ ) of the right hind paw using a water displacement plethysmometer[7].

  • Compound Administration: Administer 3-MPBA-HCl (10 mg/kg), Celecoxib (10 mg/kg), or Vehicle (5% Tween 80 in saline) via oral gavage. Wait 30 to 60 minutes to allow for systemic absorption and peak plasma concentration[5][7].

  • Edema Induction: Inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar region of the right hind paw[6][8].

  • Time-Course Quantification: Measure the paw volume ( Ct​ ) at 1, 2, 3, 4, and 5 hours post-injection[7].

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=(Ct(vehicle)​−Co(vehicle)​(Ct(vehicle)​−Co(vehicle)​)−(Ct(treated)​−Co(treated)​)​)×100 [7].

Conclusion & Future Directions

While standard NSAIDs like Celecoxib and Ibuprofen remain the benchmark for direct COX inhibition, 3-(2-Methylphenoxy)benzylamine hydrochloride demonstrates a highly compelling profile as an upstream immunomodulator. Its ability to suppress broad-spectrum cytokine release in vitro, coupled with significant in vivo edema reduction, positions it as a valuable intermediate for developing next-generation therapeutics targeting complex, multi-pathway inflammatory diseases.

References

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Current Protocols in Pharmacology (DOI)[Link]

  • 4.3.3. Carrageenan-Induced Paw Edema Bio-protocol[Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats National Institutes of Health (PMC)[Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) Inotiv[Link]

  • 2.7. Carrageenan-induced paw edema assay Bio-protocol[Link]

Sources

Comparative

3-(2-Methylphenoxy)benzylamine Hydrochloride Reference Standard Comparison: A Comprehensive Guide for QC Qualification

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) is a critical intermediate and versatile building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) is a critical intermediate and versatile building block utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders, as well as in biochemical research for receptor binding assays[1][2]. In Quality Control (QC) environments, accurate quantification of this compound—whether evaluated as an Active Pharmaceutical Ingredient (API) starting material or a process impurity—relies heavily on the integrity of the reference standard used.

This guide objectively compares the performance and application of a Primary Certified Reference Material (CRM) versus a Secondary Working Standard (Commercial 95% Grade) [3][4]. As a Senior Application Scientist, my goal is to provide you with a self-validating analytical framework to qualify secondary standards in-house, ensuring metrological traceability while optimizing your laboratory's operational costs[4][5].

Comparative Analysis: Primary CRM vs. Secondary Working Standard

While Primary CRMs represent the gold standard for analytical accuracy, their routine use is often cost-prohibitive and impractical for high-throughput labs. Secondary standards (often sourced at ~95% purity) provide a highly effective alternative for daily QC testing, provided they are rigorously qualified against a Primary CRM[4].

Table 1: Objective Comparison of Reference Standard Grades
AttributePrimary CRM StandardSecondary Working Standard (Commercial Grade)
Purity Profile >99.5% (Certified via Mass Balance/qNMR)~95.0% (Requires in-house qualification)
Traceability Fully traceable to SI units (ISO 17034 accredited)Traceable only via documented qualification against a Primary CRM
Primary Use Case Method validation, instrument calibration, dispute resolutionRoutine batch release, daily system suitability testing (SST), in-process checks
Cost & Availability High cost, limited quantitiesCost-effective, bulk availability
Regulatory Status Accepted by regulatory bodies without further validationRequires a strict, documented qualification protocol (e.g., ICH Q7)

Mechanistic Insights: Analytical Strategy for Benzylamine Derivatives

The chemical structure of 3-(2-Methylphenoxy)benzylamine hydrochloride dictates our analytical approach. The molecule features a hydrophobic 2-methylphenoxy ether linkage and a basic primary amine.

  • UV Detection: The aromatic rings provide strong chromophores. While absorption maxima for benzylamines occur around 206 nm, utilizing a detection wavelength of 254 nm minimizes baseline noise from mobile phase solvents (like gradient shifts) and provides excellent signal-to-noise ratios for trace impurity analysis[6][7].

  • Chromatographic Causality: The primary amine group (pKa ~9.3) is highly susceptible to secondary interactions with residual ionized silanol groups (SiO⁻) on standard reversed-phase silica columns. If left unchecked, this causes severe peak tailing. To counteract this, the mobile phase must be highly acidic (pH < 3). This acidic environment protonates the silanol groups (rendering them neutral) and fully ionizes the amine, ensuring the sharp, symmetrical peaks necessary for accurate area integration[6].

Analytical_Logic A 3-(2-Methylphenoxy)benzylamine HCl B Acidic Mobile Phase (pH < 3) A->B Dissolved in C Silanol Neutralization & Amine Protonation B->C Induces D Elimination of Secondary Interactions C->D Causes E Symmetrical Peaks & Accurate Integration D->E Enables

Logical flow demonstrating how acidic mobile phases prevent peak tailing in benzylamine analysis.

Experimental Methodology: Secondary Standard Qualification Protocol

To establish a secondary standard for routine use, it must be qualified against the Primary CRM using a self-validating High-Performance Liquid Chromatography (HPLC) method[4].

Materials & Reagents
  • Primary Standard: 3-(2-Methylphenoxy)benzylamine HCl CRM (>99.5%)

  • Secondary Candidate: Commercial Grade 3-(2-Methylphenoxy)benzylamine HCl (~95%)[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

  • Column: C18, 4.6 x 150 mm, 5 µm, 100 Å (e.g., Primesep or equivalent mixed-mode/end-capped column)[6]

Step-by-Step Workflow

Step 1: Preparation of Standard Solutions Accurately weigh 10.0 mg of both the Primary CRM and the Secondary candidate. Dissolve each in 10.0 mL of Mobile Phase A to yield 1.0 mg/mL stock solutions. Dilute to a working concentration of 100 µg/mL.

  • Causality: Using the mobile phase as the sample diluent prevents solvent-front distortion and peak splitting during injection, ensuring the sample matrix matches the initial chromatographic conditions.

Step 2: Chromatographic Conditions

  • Flow rate: 1.0 mL/min.

  • Gradient: 10% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm[7].

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) - The Self-Validating Step Before analyzing the secondary standard, inject the Primary CRM working solution five consecutive times.

  • Acceptance Criteria: Peak area Relative Standard Deviation (RSD) ≤ 1.5%; Tailing factor (T) ≤ 1.5; Theoretical plates (N) > 5000.

  • Trustworthiness & Logic: This step transforms the protocol into a self-validating system. If the SST fails, it proves the chromatographic system is not in statistical control. By enforcing these criteria, we guarantee that any variance in the final assay value stems strictly from the sample's purity, not from instrument drift, pump fluctuations, or column degradation[8].

Step 4: Qualification Analysis Inject the Secondary Standard candidate in triplicate. Bracket these injections with the Primary CRM (e.g., Primary -> Secondary x3 -> Primary) to account for any intra-run drift.

Step 5: Data Processing & Value Assignment Calculate the assay value of the secondary standard using the following response factor equation: Assay (%) = (Area_Secondary / Area_Primary) × (Weight_Primary / Weight_Secondary) × Purity_Primary

QC_Workflow Primary Primary CRM Standard (>99.5% Purity, ISO 17034) HPLC HPLC-UV Analysis (Gradient Elution, 254 nm) Primary->HPLC Calibration Secondary Commercial Grade Standard (~95% Purity) Secondary->HPLC Test Sample SST System Suitability Test (SST) (RSD ≤ 1.5%, Tailing ≤ 1.5) HPLC->SST Validate Qual Secondary Standard Qualification (Assay Value Assignment) SST->Qual Pass Routine Routine QC Release Testing Qual->Routine Traceable Standard

Step-by-step workflow for qualifying a secondary working standard against a primary CRM.

References[1] Chem-Impex. "3-(2-Methylphenoxy)Benzylamine Hydrochloride". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVUNcbJBCTIrTkeDhxayAMXGX9PbH5RNRSfIyMHCqAIPc2thz44AKNsPSiVdVu7UnUO1ohMRojimBhQT6oFiZqSRMJsATDNRCJ7EBvMicDjPN0cqRaNKcgs1JmDF5SRYsYqbY=[2] J&K Scientific. "3-(2-Methylphenoxy)Benzylamine Hydrochloride | 1172985-31-7". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzsKDQJMvEzSw0fypku-eX9yixpxfdKQQkTf2gEymUkIojNYGP44Coxbu1qNRkG10BJIT8lCnkcNj-oHii-u5-EoI1VmeVqLJZ_r0mUhFLKlEc58owF_t4I6YWjQJH_RiZBVs=[3] Fisher Scientific. "eMolecules 3-(2-METHYLPHENOXY)BENZYLAMINE HYDROCHLORIDE | 1172985-31-7". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtV_baQJV3Aq9v5kNh4uS7zfZA-5485RIAZzktjZ8bbEcjY63HBVKuQx1cRTw4pUMFAE2HHGrg35okXuKcJexxltQ70KsCHz0uwuhDqxjlnaFS9mPKp-lB0-FT7k4mK05_TmNhOvMKY_6lUlQMv3mgwLtUxufMlh-hztKYMjagf8WG484OSfOYrzrojw==[4] GMP Insiders. "Primary Vs Secondary Reference Standards In GMP Labs". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHNPx4Navez8qwPRiisusWMKknoQ0qk627VMCoGJilCg3Wc2V9YDazR_laAO42oYuGJ5FQbeWrLFDJyXNqaUrPpeiqe_Rp1E_eeq4N6DlD1pkeSOEcZhvw8xhmT1WzEDk5IFbCDwsHrww8J_LlKfNCuw1Ets2vvdTRj0Jb[5] Sigma-Aldrich. "Pharmaceutical Standards for Quality Control". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOjtvuxz362bTFFBwbijYeN2PjSHsfMMz6qWk5TYmqwmbGZ-NPPgNGXugTZmmdzRZHUnEciwiZF92FyakTzwlPuzNFWgFOIS3yFpeSKUQcWQGN3wOhsLjC-FVTs0c_PvP90KaFWj7IJqEQV__0wHaCMdCtJJsx2doo_x2607YeG1oLHyWmgLQLWYuMMu8ij4YSw4vkFqeO-kgm5OxZxLjYhk5wWY-Fd2ZzN4iZIZJDT78TpKqXZ-9kyQU2fxmpGGZdPll8MB_vBeq1[7] SIELC Technologies. "Benzylamine | SIELC Technologies". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhRpJLqC4aGtWE-qr4QJ2a3kMaqDzBbSN20rsZXb22A4bo4cE3lImMHsc37eHPWOjBVmXswtQKKlcThVO3B77fKqmp8vK2m6K1aQLpqNE4IhIdFXmXb6bxqAWCkRf4PMhz[6] Simson Pharma Limited. "Difference Between Working Standards And Reference Standards". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEohv7lcYEskOMffls2lEiSl0lRQCuLJygp49smjYR7Oy5KFn0pG85_wKMmL0qa-v-0gRCTjA9EMeAYpM82WNNjcZfthnSkmw-t8Cclhx-rfyM6uaSYpePxR6fzfC4sl3r8mrCRzxI3eXq5dvOGBoGlpZbKlbQ2oJTNzOfDuK-J7r76tmlOsSB0MpxNGWQQSvwiKobqflA9D_6Nlqq4RuOPYw==[9] Spectroscopy Online. "How Do You Prepare Reference Standards and Solutions?". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFavT0NJEM5--fn2ObGac-4LCkcOmSF3KxROG98UMV76dTb03d6Pj8U7a91BRVntrsxuy5ZONY_KPNxIsPM5nrkbLkVmCejviTT2W4D3ddGepQW6HQ-dOIsehrXbDkGeyxr5vmO9ieUKMxN2qtbRJ2OMI_0KdEf0IptdGdXIS3-9hMIGOJX8thuialnCjh5KG5wGT5nJwWE[8] BenchChem. "Technical Support Center: Monitoring alpha-(4-Biphenylyl)benzylamine Reaction Progress". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeiuXN6-IqAR0_xbYlIB84pg7x_QfMqDdYAer34hNN7KMUqaoBEhkI8Dga0zq3XsU2W4m4lAdT7X685KSLD9yFljodiVBIokPay_eZhDG2id-3nFxtrWI3rRf4Scww2wWOTXkIPIb8hj32bIPHds7gTYXZgPihNKcULLjLaEW43JSI64IynaaGcvl75Qtt3ep-4UxIXdKby7yn3O4sRACWeDvPNHp3Ssk3DsTkdlOVtkI=

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Methylphenoxy)benzylamine hydrochloride

Comprehensive Safety and Operational Guide for Handling 3-(2-Methylphenoxy)benzylamine Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of novel pharmaceutical intermediates into drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(2-Methylphenoxy)benzylamine Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of novel pharmaceutical intermediates into drug discovery workflows. 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 1172985-31-7) is a highly valuable compound, prominently utilized in receptor binding studies and as a precursor for neurological therapeutics[1]. However, its chemical nature—a substituted benzylamine hydrochloride salt—presents specific occupational hazards that demand rigorous safety protocols.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection and operational handling, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Profile

Understanding why a chemical is hazardous is the foundational step in effective risk mitigation. 3-(2-Methylphenoxy)benzylamine hydrochloride typically exists as a solid crystalline powder.

  • Ocular and Dermal Toxicity: Like many benzylamine hydrochlorides, this compound poses a severe risk of eye damage (H318) and skin irritation (H315)[2]. When the fine crystalline dust contacts the moisture of the eyes or sweat on the skin, it dissolves. This creates a localized, highly concentrated acidic/amine solution that disrupts lipid bilayers and severely irritates mucous membranes[3].

  • Respiratory Hazards: The generation of airborne dust during weighing or transfer operations can lead to inhalation exposure. The compound is a known respiratory tract irritant (H335)[2]. The body's response to such irritation can cause further respiratory distress if particulates are inhaled into the lower airways[4].

Personal Protective Equipment (PPE) Matrix

To counteract these specific mechanistic risks, a robust PPE strategy is required. Do not rely on standard latex gloves, as amine salts in aqueous solutions or sweat can permeate latex over time. The following table summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Justification
Hand Protection Nitrile Rubber GlovesMin. thickness: 0.11 mm (splash)Prevents dermal absorption; nitrile provides superior chemical resistance to polar organic salts[5].
Eye Protection Chemical Safety GogglesANSI Z87.1 or EN 166 compliantTightly fitting goggles protect against severe eye damage (H318) from airborne particulates[3].
Respiratory N95/P2 RespiratorFilters ≥ 95% of airborne particlesMitigates respiratory tract irritation (H335) from dust if handled outside a fume hood[5].
Body Protection Flame-retardant Lab CoatFull coverage, closed-toe shoesPrevents the accumulation of microscopic dust on personal clothing[6].

Logical Workflow of Hazard Mitigation

The relationship between the chemical's intrinsic hazards, the selected PPE, and the operational protocol forms a continuous safety loop. The diagram below illustrates this self-validating system.

PPE_Workflow Hazard Hazard: 3-(2-Methylphenoxy) benzylamine HCl Eye Eye Damage Risk (H318) Hazard->Eye Skin Skin Irritation Risk (H315) Hazard->Skin Resp Respiratory Risk (H335) Hazard->Resp PPE_Eye Safety Goggles (EN166/ANSI Z87.1) Eye->PPE_Eye PPE_Skin Nitrile Gloves & Lab Coat Skin->PPE_Skin PPE_Resp Fume Hood / N95 Respirator Resp->PPE_Resp Protocol Safe Weighing & Transfer Protocol PPE_Eye->Protocol PPE_Skin->Protocol PPE_Resp->Protocol

Logical relationship between 3-(2-Methylphenoxy)benzylamine HCl hazards, PPE selection, and handling.

Operational Workflow: Safe Weighing and Transfer Protocol

Standard operating procedures must be self-validating. The following step-by-step methodology ensures that the PPE is utilized effectively during the most high-risk operation: dry powder weighing.

Step 1: Environmental Preparation Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents, as they can react dangerously with benzylamine derivatives[5].

Step 2: PPE Donning Put on the flame-retardant lab coat, tightly fitting safety goggles, and a double layer of nitrile gloves. The inner glove acts as a baseline defense, while the outer glove can be easily discarded if contaminated during the transfer process.

Step 3: Static Mitigation (Field-Proven Insight) Amine hydrochloride powders are notoriously prone to static cling, which dramatically increases the risk of aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel (e.g., amber glass vial) before opening the chemical container.

Step 4: Transfer Open the container only inside the fume hood. Use the anti-static micro-spatula to transfer the required mass. Do not drop the powder from a height; place the spatula deep into the receiving vessel to minimize dust generation[3].

Step 5: Decontamination Once weighed, seal both the source container and the receiving vessel. Wipe down the exterior of both containers and the balance pan with a disposable wipe dampened with water or 70% ethanol, as the hydrochloride salt is highly water-soluble[7].

Step 6: Doffing Remove the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste container. Remove goggles and lab coat only after leaving the immediate handling area. Wash hands thoroughly with soap and water[6].

Emergency Response and Disposal Plan

Even with rigorous protocols, contingency plans are essential to maintain a safe laboratory environment.

  • Spill Containment: If a dry spill occurs, do not sweep or use a standard vacuum, as this will aerosolize the irritating powder. Instead, gently cover the spill with damp absorbent paper to suppress dust[3]. Carefully scoop the damp material into a sealable hazardous waste container. Wash the contaminated surface thoroughly with copious amounts of water[7].

  • Waste Disposal: Chemical waste generators must determine if discarded material is classified as hazardous waste. Dispose of the compound, empty source containers, and all contaminated PPE (gloves, wipes) through an approved chemical waste disposal facility in accordance with local and federal regulations (e.g., US EPA 40 CFR 261.3)[2]. Do not flush any unreacted powder down the sink.

References

  • Title: 3-(2-Methylphenoxy)
  • Source: coleparmer.
  • Title: Benzylamine HCl - AK Scientific, Inc.
  • Source: scbt.
  • Source: scbt.
  • Source: thermofisher.
  • Source: spectrumchemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylphenoxy)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Methylphenoxy)benzylamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.